Technical Documentation Center

2-Hydroxyethanesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxyethanesulfonate

Core Science & Biosynthesis

Foundational

The Role of 2-Hydroxyethanesulfonate (Isethionate) in Taurine Metabolism: Mechanistic Pathways and Therapeutic Implications

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Taurine (2-aminoethanesulfonate) is one of the most abundant organosulfonates in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Taurine (2-aminoethanesulfonate) is one of the most abundant organosulfonates in the mammalian gut, derived from both diet and host bile acids. Its anaerobic metabolism by opportunistic pathogens, notably Bilophila wadsworthia, is a primary driver of intestinal hydrogen sulfide (H2S) production—a metabolite heavily implicated in inflammatory bowel disease (IBD) and colorectal cancer pathogenesis.

Historically, the exact mechanism of taurine desulfonation in strict anaerobes remained elusive. Recent breakthroughs have identified a critical, stable intermediate in this pathway: 2-hydroxyethanesulfonate (isethionate) . This whitepaper provides an in-depth technical analysis of the isethionate hub, detailing the enzymatic causality, structural compartmentalization, and experimental workflows required to study and therapeutically target this pathway.

The Biochemical Hub: Isethionate Formation and Radical Desulfonation

The conversion of taurine to H2S does not occur via direct desulfonation. Instead, the pathway relies on the transient formation of isethionate to manage the toxicity of intermediate metabolites 1.

  • Deamination: Taurine is first deaminated by taurine-pyruvate aminotransferase (Tpa) to yield sulfoacetaldehyde.

  • Reduction to Isethionate: Sulfoacetaldehyde is highly reactive and poses a severe toxicity risk to the bacterial cell. It is rapidly reduced to the stable alcohol isethionate by the NADH-dependent sulfoacetaldehyde reductase (SarD) 2.

  • Radical Cleavage: Isethionate serves as the specific substrate for a specialized glycyl radical enzyme (GRE), isethionate sulfite-lyase (IslA) . Activated by its cognate enzyme IslB via S-adenosylmethionine (SAM), IslA catalyzes a radical-based C-S bond cleavage, yielding acetaldehyde and sulfite. Sulfite is subsequently reduced to H2S by dissimilatory sulfite reductase (Dsr).

MetabolicPathway Taurine Taurine (2-aminoethanesulfonate) Sulfoacetaldehyde Sulfoacetaldehyde Taurine->Sulfoacetaldehyde Tpa (Deamination) Isethionate Isethionate (2-hydroxyethanesulfonate) Sulfoacetaldehyde->Isethionate SarD (Reduction) Sulfite Sulfite Isethionate->Sulfite IslA/B (Desulfonation) Acetaldehyde Acetaldehyde Isethionate->Acetaldehyde IslA/B (Desulfonation) H2S Hydrogen Sulfide (H2S) Sulfite->H2S Dsr (Respiration) AcetylCoA Acetyl-CoA Acetaldehyde->AcetylCoA AdhE (Oxidation)

Anaerobic metabolic pathway converting taurine to hydrogen sulfide via the isethionate intermediate.

Structural Dynamics: Bacterial Microcompartments (BMCs)

A critical question arises: Why convert sulfoacetaldehyde to isethionate, only to cleave it into another reactive aldehyde?

The causality behind this evolutionary adaptation lies in cellular compartmentalization . B. wadsworthia sequesters the IslA enzyme within Bacterial Microcompartments (BMCs) 2. Isethionate, being stable and non-toxic, can safely diffuse or be transported into the BMC. Once inside, IslA cleaves it into acetaldehyde and sulfite.

This compartmentalization serves two vital functions:

  • Toxicity Mitigation: It confines the release of toxic acetaldehyde and reactive sulfite, preventing cytosolic damage.

  • Cofactor Recycling: The BMC shell colocalizes IslA with acetylating acetaldehyde dehydrogenase (AdhE). This ensures the immediate detoxification of acetaldehyde to acetyl-CoA while simultaneously recycling NAD+/NADH within the microcompartment, maintaining thermodynamic favorability.

Quantitative Data Summary

The following table summarizes the key enzymes, their localization, and their functional parameters within the taurine-isethionate metabolic axis.

EnzymeGeneFunctionKey Cofactor / ActivatorSubcellular Localization
Taurine-pyruvate aminotransferase tpaDeaminates taurine to sulfoacetaldehydePyridoxal phosphate (PLP)Cytosol
Sulfoacetaldehyde reductase sarDReduces sulfoacetaldehyde to isethionateNADHCytosol
Isethionate sulfite-lyase islACleaves isethionate to sulfite + acetaldehydeGlycyl radical (via IslB / SAM)BMC Interior
Acetaldehyde dehydrogenase adhEOxidizes acetaldehyde to acetyl-CoANAD+, Coenzyme ABMC Interior

Experimental Methodologies & Self-Validating Protocols

Studying the isethionate pathway requires rigorous anaerobic techniques due to the extreme oxygen sensitivity of glycyl radical enzymes. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Anaerobic Isolation of BMCs

Causality: BMCs possess a distinct proteinaceous shell that alters their buoyant density compared to standard cytosolic proteins. Density-gradient ultracentrifugation is therefore the only reliable method to isolate intact compartments without rupturing them.

  • Cultivation: Grow B. wadsworthia strictly anaerobically in carbonate-buffered mineral salts medium supplemented with 20 mM taurine as the sole electron acceptor.

  • Lysis: Harvest cells in an anaerobic chamber (95% N2 / 5% H2). Lyse via French press (pre-purged with N2) to prevent oxygen-induced cross-linking of BMC shell proteins.

  • Differential Centrifugation: Centrifuge at 12,000 × g for 20 mins to remove unbroken cells and heavy debris.

  • Ultracentrifugation: Layer the supernatant onto a discontinuous sucrose gradient (10% to 50%). Centrifuge at 100,000 × g for 4 hours.

  • Extraction: Extract the distinct opaque band at the 30-40% interface. This fraction contains the intact BMCs.

Protocol B: In Vitro Reconstitution of IslA Activity

Causality & Self-Validation: IslA is inactive until a glycyl radical is generated by IslB. The addition of S-adenosylmethionine (SAM) is strictly required because IslB utilizes SAM to generate the 5'-deoxyadenosyl radical. To self-validate the assay, a negative control omitting SAM must be run concurrently; if sulfite is detected in the absence of SAM, the data is invalid due to contamination or non-specific degradation.

  • Preparation: Inside an anaerobic chamber, mix 5 µM purified IslA, 2 µM purified IslB, and 20 mM isethionate in 50 mM Tris-HCl buffer (pH 7.5).

  • Reduction: Add 2 mM sodium dithionite to ensure the system is fully reduced.

  • Initiation: Initiate the reaction by adding 1 mM SAM. (Control: Prepare an identical tube replacing SAM with buffer).

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by exposing the samples to ambient oxygen, which irreversibly cleaves the glycyl radical.

  • Quantification: Measure sulfite production using Ellman's reagent (DTNB) at 412 nm.

ExperimentalWorkflow Cultivation 1. Anaerobic Cultivation Lysis 2. Cell Lysis & Centrifugation Cultivation->Lysis Maintain Anoxia Gradient 3. Density-Gradient Ultracentrifugation Lysis->Gradient Remove Debris Extraction 4. BMC Fraction Extraction Gradient->Extraction Isolate BMCs Validation 5. Enzyme Assays & Proteomics Extraction->Validation Confirm Activity

Step-by-step experimental workflow for the anaerobic isolation and validation of functional BMCs.

Therapeutic Implications for Drug Development

The reliance of pathogenic gut bacteria on the isethionate hub presents a highly specific pharmacological target. Because the human host does not utilize glycyl radical enzymes for taurine metabolism, small-molecule inhibitors targeting IslA or SarD could selectively suppress microbial H2S production.

By halting the conversion of isethionate to sulfite, drug developers can theoretically attenuate the mucosal inflammation associated with IBD and lower the genotoxic stress linked to colorectal cancer, all without disrupting the broader, beneficial microbiome architecture. Furthermore, similar isethionate-degrading gene clusters have been identified in other gammaproteobacteria 3, suggesting that IslA inhibitors could have broad-spectrum efficacy against multiple sulfite-respiring pathobionts.

References

  • A glycyl radical enzyme enables hydrogen sulfide production by the human intestinal bacterium Bilophila wadsworthia Proceedings of the N
  • Bacterial microcompartments for isethionate desulfonation in the taurine-degrading human-gut bacterium Bilophila wadsworthia bioRxiv / PubMed
  • Isethionate formation from taurine in Chromohalobacter salexigens: purification of sulfoacetaldehyde reductase Microbiology (PubMed)

Sources

Exploratory

Thermodynamic Properties of 2-Hydroxyethanesulfonate Aqueous Solutions: A Comprehensive Guide for Drug Development and Formulation

The Physicochemical Landscape of 2-Hydroxyethanesulfonate 2-Hydroxyethanesulfonate, commonly known as isethionate ( HO-CH2​-CH2​-SO3−​ ), is a highly polar, short-chain organic anion. Its unique molecular architecture—fe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Physicochemical Landscape of 2-Hydroxyethanesulfonate

2-Hydroxyethanesulfonate, commonly known as isethionate ( HO-CH2​-CH2​-SO3−​ ), is a highly polar, short-chain organic anion. Its unique molecular architecture—featuring both a terminal hydroxyl group and a strong sulfonate group—endows it with exceptional hydrogen-bonding capacity and aqueous solubility.

In modern drug development and formulation science, isethionate serves two primary, high-value functions:

  • Active Pharmaceutical Ingredient (API) Counterion: It is utilized to form highly soluble pharmaceutical salts (e.g., pentamidine isethionate, cerdulatinib isethionate). The isethionate counterion alters the thermodynamic pH-solubility profile of the API, drastically improving kinetic solubility in aqueous media compared to standard chloride or mesylate salts .

  • Surfactant Headgroup: When esterified with fatty acids (e.g., sodium lauroyl isethionate [SLI], sodium cocoyl isethionate [SCI]), it forms a class of exceptionally mild, high-performance anionic surfactants. These amphiphilic molecules exhibit unique phase equilibria and micellization thermodynamics critical for personal care and topical drug delivery systems .

Thermodynamics of Aqueous Phase Behavior

Understanding the thermodynamic parameters of isethionate solutions is essential for predicting stability, solubility, and interfacial behavior in complex formulations.

Dissolution Energetics and Activity Coefficients

The dissolution of isethionate salts in water is a delicate balance between the endothermic disruption of the crystalline lattice and the exothermic hydration of the ions. The temperature-dependent activity coefficient ( γ ) quantifies the deviation from ideality in these solutions. For isethionate amphiphiles like SLI, the phase transition is strongly dependent on the enthalpy of dissolution ( ΔHdiss​ ). The high polarity of the isethionate group allows for strong ion-dipole interactions with water, which lowers the overall enthalpy of solution and favors rapid dissolution compared to less hydrophilic counterions.

Micellization Thermodynamics ( ΔGmic​ )

For isethionate-based surfactants, micellization is a spontaneous thermodynamic response designed to minimize the energetically unfavorable contact between the hydrophobic alkyl tails and the highly structured, hydrogen-bonded water network. The standard free energy of micellization ( ΔGmic​ ) is inherently negative. This spontaneity is driven primarily by the entropic gain ( ΔSmic​>0 ) achieved when ordered water molecules surrounding the hydrophobic tails are released into the bulk solution (the hydrophobic effect). Meanwhile, the hydrophilic isethionate headgroups remain solvated, forming a protective, electrostatically stabilized micellar corona .

Interfacial Adsorption and Surface Tension

Below the Critical Micelle Concentration (CMC), isethionate monomers partition to the air-water interface. The Gibbs surface excess ( Γmax​ ) dictates the maximum packing density of these molecules at the interface. Because the isethionate headgroup is bulkier and more hydrated than a standard sulfate group, it alters the minimum area per molecule, resulting in a distinct plateau surface tension that provides superior wetting characteristics without the harsh protein-denaturing effects typical of standard alkyl sulfates.

Mechanistic Workflows & Phase Equilibria

To visualize the thermodynamic pathways and the analytical workflows used to characterize these solutions, the following logical models have been constructed.

G Start Aqueous Isethionate Sample Preparation Tensiometry Wilhelmy Plate Tensiometry (Surface Tension vs. Log C) Start->Tensiometry Calorimetry Isothermal Titration Calorimetry (Enthalpy of Micellization) Start->Calorimetry DVS Dynamic Vapor Sorption (Hydration Thermodynamics) Start->DVS Data1 CMC & Surface Excess (Γ) Tensiometry->Data1 Data2 ΔH_mic & ΔG_mic Calorimetry->Data2 Data3 Sorption Isotherms DVS->Data3 Integration Thermodynamic Profiling & Formulation Strategy Data1->Integration Data2->Integration Data3->Integration

Workflow for the thermodynamic characterization of isethionate aqueous solutions.

PhaseEq Solid Solid Isethionate Salt (Crystalline Phase) Dissolution Dissolution (ΔH_diss, ΔS_diss) Solid->Dissolution Monomer Aqueous Monomers (Below CMC) Dissolution->Monomer Adsorption Interfacial Adsorption (Air/Water Interface) Monomer->Adsorption Surface Tension Reduction Micellization Micellization (ΔG_mic < 0) (Above CMC) Monomer->Micellization Concentration > CMC Micelle Spherical Micelles (Hydrophobic Core / Polar Shell) Micellization->Micelle

Phase equilibria and thermodynamic pathways of isethionate amphiphiles in water.

Comparative Thermodynamic Data

To contextualize the thermodynamic behavior of isethionate derivatives, Table 1 compares Sodium Lauroyl Isethionate (SLI) against a ubiquitous industry standard, Sodium Dodecyl Sulfate (SDS). The data highlights how the isethionate headgroup shifts the thermodynamic equilibrium, resulting in a lower surface tension plateau but a higher relative CMC due to its bulky, highly hydrated nature .

Table 1: Thermodynamic and Surface Properties of Aqueous Surfactant Solutions (20°C)

Thermodynamic / Physical PropertySodium Lauroyl Isethionate (SLI)Sodium Dodecyl Sulfate (SDS)
Critical Micellar Concentration (CMC) 5.36 mM8.0 mM
Plateau Surface Tension 37.9 mN/m33.0 mN/m
Enthalpy of Dissolution ( ΔHdiss​ ) ~22.3 kJ/mol (Solvent dependent)22.3 kJ/mol
Thermal Decomposition Onset 330 °C~216 °C
Moisture Sorption (at 87% RH) 2.3% mass gain (Reversible hemi-hydrate)Highly hygroscopic

Standardized Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology: every operational choice is dictated by the thermodynamic principles of the isethionate molecule.

Protocol A: Tensiometric Determination of CMC and Surface Excess

Causality: The Wilhelmy plate method is chosen over the Du Noüy ring because it maintains a near-zero contact angle dynamically without tearing the delicate isethionate interfacial film, preventing non-equilibrium artifacts.

  • System Calibration & Validation: Clean the platinum Wilhelmy plate via flame sterilization. Measure the surface tension of ultrapure water (18.2 MΩ·cm) at 20°C. Self-Validation Check: The system must read 72.8±0.2 mN/m. If it fails, organic contamination is present; re-clean the plate.

  • Sample Preparation: Prepare a stock solution of the isethionate salt at 20 mM (well above the expected CMC).

  • Serial Dilution: Utilize an automated micro-dispenser to inject the stock into a thermostated aqueous vessel, creating a logarithmic concentration gradient from 0.01 mM to 20 mM.

  • Equilibration: Allow 180 seconds between injections. Isethionate molecules require time to diffuse and orient their hydrophilic heads toward the bulk water and hydrophobic tails toward the air.

  • Data Extraction: Plot Surface Tension ( γ ) vs. Log Concentration ( logC ). The CMC is the sharp inflection point where the curve plateaus. Apply the Gibbs adsorption isotherm to the linear pre-CMC slope to calculate the maximum surface excess ( Γmax​ ).

Protocol B: Dynamic Vapor Sorption (DVS) for Hydration Thermodynamics

Causality: Isethionate salts can form reversible hydrates. DVS is utilized to map the thermodynamic stability of these crystal forms across varying humidity levels. Nitrogen gas is used as the carrier to prevent oxidative degradation of the organic backbone during prolonged analysis.

  • Baseline Establishment: Load 2.0 to 5.0 mg of the purified isethionate sample onto a quartz ultra-microbalance.

  • Isothermal Drying: Subject the sample to a dry N2​ flow (0% Relative Humidity) at 25°C. Self-Validation Check: Wait until the mass change derivative ( dm/dt ) is <0.002% per minute for at least 10 minutes to confirm total dehydration.

  • Sorption Cycle: Increase the RH in 10% increments up to 90% RH. Hold at each step until the dm/dt equilibrium criterion is met.

  • Desorption Cycle (Hysteresis Check): Decrease the RH back to 0% in 10% decrements.

  • Thermodynamic Interpretation: A reversible mass gain of ~2.3% at 87% RH indicates the energetically favorable formation of a hemi-hydrate structure, a critical parameter for defining the shelf-life and caking potential of the formulated API or surfactant .

Conclusion

The thermodynamic properties of 2-hydroxyethanesulfonate aqueous solutions dictate its superior performance as both a pharmaceutical counterion and a surfactant precursor. By lowering the enthalpy of dissolution and driving spontaneous micellization through favorable entropic pathways, isethionate enables the formulation of highly soluble, structurally stable, and biologically mild aqueous systems. Rigorous thermodynamic profiling using tensiometry, calorimetry, and vapor sorption ensures that these molecular advantages successfully translate into robust, scalable drug products.

References

  • World Intellectual Property Organization (WIPO)
  • Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate ACS Sustainable Chemistry & Engineering URL:[Link]

  • Solubilization of sodium cocoyl isethionate Journal of Cosmetic Science (PubMed) URL:[Link]

Foundational

Crystal structure analysis of 2-hydroxyethanesulfonate salts

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxyethanesulfonate (Isethionate) Salts for Pharmaceutical Applications Authored by a Senior Application Scientist Abstract The selection of an approp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxyethanesulfonate (Isethionate) Salts for Pharmaceutical Applications

Authored by a Senior Application Scientist

Abstract

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing its physicochemical properties such as solubility, stability, and bioavailability.[1] 2-Hydroxyethanesulfonate (isethionate) has emerged as a valuable counterion, known for its stability and use in creating mild, effective formulations.[2][3][4][5] This guide provides a comprehensive, in-depth exploration of the methodologies and rationale behind the crystal structure analysis of isethionate salts. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to solid-state characterization. We will delve into the foundational physicochemical assessments, advanced crystallization strategies, and the core analytical techniques of X-ray diffraction, culminating in a discussion on polymorphism and the future of computational methods in this field.

Foundational Physicochemical Characterization: Understanding the Bulk Material

Before delving into atomic-level structural analysis, a thorough understanding of the bulk properties of the isethionate salt is paramount. These initial analyses provide the context for crystallization experiments and help in identifying critical quality attributes.

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the thermal stability and phase behavior of isethionate salts.[6][7]

  • Thermogravimetric Analysis (TGA): TGA measures mass changes as a function of temperature, revealing information about thermal degradation, dehydration, and desolvation events. For instance, TGA studies on sodium lauroyl isethionate (SLI) have identified its decomposition onset at around 300-330°C, a critical parameter for defining safe manufacturing and storage conditions.[6][8][9] The thermal degradation of SLI is significantly higher in the presence of air compared to an inert nitrogen atmosphere, highlighting the importance of controlled manufacturing environments.[10][11]

  • Differential Scanning Calorimetry (DSC): DSC detects heat flow changes associated with thermal events. It is used to determine melting points, glass transitions, and to identify and characterize polymorphic forms, which may exhibit different melting temperatures.[8][9] For example, purified SLI shows a peak melting temperature of 225.2°C, distinct from its crude form, which melts at a lower temperature.[8][9]

Property Technique Typical Information Gained for Isethionate Salts Example: Sodium Lauroyl Isethionate (SLI)
Thermal DecompositionTGAOnset temperature of degradation, presence of residual solvents or water.Decomposition onset at ~330°C.[8][9]
Melting Point / Phase TransitionsDSCMelting endotherms, identification of polymorphs, purity assessment.Peak melting temperature of 225.2°C (purified).[8][9]
HygroscopicityDVSWater uptake/loss profile, potential for hydrate formation.Reversible 2.3% mass gain at 87% relative humidity.[8][12]
Water Sorption Behavior: The Impact of Humidity

The interaction of a crystalline solid with atmospheric moisture is a critical stability parameter. Dynamic Vapor Sorption (DVS) is the definitive technique for quantifying this behavior. A DVS study on SLI demonstrated a reversible 2.3% mass gain when exposed to 87% relative humidity, suggesting the potential formation of a hemi-hydrate structure.[8][12] Understanding the hygroscopicity of an isethionate salt is crucial, as water uptake can lead to physical changes (deliquescence) or chemical degradation, and may induce phase transitions to different hydrate or amorphous forms.

The Art and Science of Crystallization

The success of a crystal structure analysis, particularly by single-crystal X-ray diffraction, is entirely dependent on the ability to grow high-quality crystals. For organic salts like isethionates, this can be a significant challenge due to their ionic nature and potential for polymorphism.[12][13]

Common Crystallization Strategies for Organic Salts

The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing for controlled nucleation and growth of well-ordered crystals.

  • Slow Evaporation: The most straightforward method, where the solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration.

  • Cooling Crystallization: This technique is suitable for compounds whose solubility significantly decreases with temperature.[14] A saturated solution at a higher temperature is slowly cooled to induce crystallization.

  • Vapor Diffusion (Solvent/Anti-solvent): This involves placing a concentrated solution of the isethionate salt in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the salt is insoluble. The anti-solvent vapor slowly diffuses into the salt solution, reducing its solubility and promoting crystal growth.

  • Slurry Experiments: In this method, a suspension of the solid is stirred in a solvent system for an extended period.[15] This can help convert a less stable crystalline form (or an amorphous solid) into a more stable, crystalline form over time through a process known as Ostwald Ripening.[16]

Experimental Protocol: Screening for Isethionate Salt Crystals

This protocol outlines a systematic approach to screen for crystallization conditions.

  • Solubility Screening:

    • Determine the solubility of the isethionate salt in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone). This is a crucial first step.

  • Preparation of Saturated Solutions:

    • Prepare near-saturated solutions in the solvents where the compound shows moderate to good solubility. Gentle heating may be required to facilitate dissolution.

  • Filtration:

    • Filter the warm, saturated solutions through a 0.2 µm syringe filter into clean vials to remove any particulate matter that could act as unwanted nucleation sites.[16]

  • Setting Up Crystallization Experiments:

    • Slow Evaporation: Leave some vials covered with a perforated seal (e.g., Parafilm with pinholes) at room temperature.

    • Slow Cooling: Place sealed, saturated vials in an insulated container or a programmable cooling block to cool slowly to 4°C.

    • Vapor Diffusion: Place an open vial of the saturated solution inside a larger, sealed jar containing an anti-solvent.

  • Monitoring and Harvesting:

    • Monitor the vials daily for crystal growth without disturbing them.

    • Once suitable crystals have formed, carefully harvest them using a pipette or a small loop and immediately proceed to analysis.

Core Analysis: X-ray Diffraction Techniques

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[17] The two primary techniques are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

When a suitable single crystal can be grown, SC-XRD provides unambiguous and highly precise information about the crystal structure, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[18][19]

SCXRD_Workflow A Crystal Selection & Mounting B Diffractometer Setup & Screening A->B Mount on goniometer C Data Collection Strategy B->C Determine unit cell & quality D Data Integration & Reduction C->D Collect full diffraction dataset E Structure Solution (e.g., Direct Methods) D->E Generate reflection file F Structure Refinement E->F Obtain initial atomic model G Structure Validation & Analysis F->G Refine atomic positions & parameters H Final Report (CIF File) G->H Check for errors, analyze geometry

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, ensuring it is a single, well-formed specimen without cracks or defects. It is mounted on a goniometer head, often at cryogenic temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Initial Screening and Unit Cell Determination: The mounted crystal is exposed to the X-ray beam to collect a few initial diffraction images. These are used to determine the crystal's quality and to calculate the dimensions of the unit cell.[19]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The positions and intensities of thousands of diffracted spots are recorded.[19]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., Direct Methods or Patterson methods) to generate an initial electron density map, from which an initial model of the molecular structure can be derived.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. Atomic positions, bond lengths, and angles are adjusted to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is rigorously validated using established crystallographic checks to ensure its chemical and geometric sensibility. The result is typically reported in a standard Crystallographic Information File (CIF).

Powder X-ray Diffraction (PXRD): The Versatile Workhorse

PXRD is an essential technique for characterizing bulk crystalline material. It is particularly valuable when single crystals cannot be grown, for assessing the phase purity of a sample, and for identifying different polymorphs.[17][20] While it provides less detailed information than SC-XRD, modern computational methods are increasingly enabling structure solution directly from powder data.[21][22][23]

PXRD_Workflow A Sample Preparation (Grinding) B Data Acquisition A->B Mount on sample holder C Data Processing (Background Subtraction) B->C Generate 2θ vs. Intensity plot D Phase Identification C->D Compare to database (e.g., ICDD) G Rietveld Refinement (Quantitative Analysis) C->G For known phases E Unit Cell Indexing & Refinement D->E If new phase, determine lattice F Structure Solution (Optional/Advanced) E->F Direct-space or Real-space methods F->G Refine full structural model H Final Analysis & Report G->H Obtain phase fractions, lattice parameters

Caption: Workflow for Powder X-ray Diffraction Analysis.

  • Sample Preparation: A small amount of the isethionate salt is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam while it rotates. A detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays, resulting in a characteristic diffractogram.

  • Phase Identification: The experimental PXRD pattern is compared to databases of known crystalline phases (like the Powder Diffraction File™ from the ICDD) to identify the material.

  • Advanced Analysis:

    • Unit Cell Indexing: For a new crystalline phase, the peak positions in the diffractogram can be used to determine the unit cell parameters.

    • Rietveld Refinement: This powerful technique involves refining a theoretical crystal structure model against the entire experimental powder pattern to extract detailed structural information, quantitative phase analysis, and crystallite size.

Advanced Topics and Future Outlook

The Challenge of Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of an isethionate salt can have different solubilities, stabilities, and manufacturing properties. A comprehensive analysis must therefore include screening for potential polymorphs using techniques like PXRD and DSC under various crystallization conditions. The existence of polymorphism in sulfonylurea salts has been documented, highlighting the importance of this screening for related sulfonate compounds.[13]

The Rise of Computational Methods

The field of solid-state analysis is being revolutionized by computational chemistry.

  • Crystal Structure Prediction (CSP): CSP methodologies aim to predict the most stable crystal structures of a molecule based solely on its chemical diagram.[24][25] This can guide experimental efforts by identifying likely polymorphs to target in the lab. The use of CSP to successfully predict and then experimentally isolate porous organic halide salts demonstrates the power of this approach.[26]

  • Machine Learning: Machine learning models are being developed to rapidly predict crystal properties like density and stability from unrelaxed structures, offering a way to quickly screen vast numbers of potential crystal arrangements and accelerate materials discovery.[27]

Conclusion

The crystal structure analysis of 2-hydroxyethanesulfonate salts is a multi-faceted process that forms the bedrock of rational drug formulation and development. It requires an integrated approach, beginning with a thorough understanding of the material's bulk physicochemical properties through thermal and sorption analysis. This knowledge informs the strategic design of crystallization experiments aimed at producing high-quality single crystals or pure polycrystalline material.

The core of the analysis lies in the expert application of X-ray diffraction techniques. SC-XRD provides the ultimate structural detail when single crystals are available, while PXRD serves as an indispensable tool for bulk characterization, phase identification, and polymorphism screening. By combining these empirical, field-proven techniques with the burgeoning power of computational prediction, researchers can gain unprecedented insight into the solid-state landscape of isethionate salts. This comprehensive understanding is not merely academic; it is essential for developing safe, stable, and effective pharmaceutical products.

References

  • Pro Ag Farmers Co-op. (2024, August 20). What is the function of sodium isethionate.
  • Dayang Chem. (2025, September 8). News - What is sodium isethionate used for.
  • Jeraal, M. I., et al. (2017, December 30). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. ACS Publications. Retrieved from [Link]

  • Shapera, E. P., et al. (2024, February 14). Machine learning assisted prediction of organic salt structure properties. arXiv. Retrieved from [Link]

  • LookChem. SODIUM ISETHIONATE. Retrieved from [Link]

  • Johnson, W., et al. (2013, June 10). Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]

  • Jeraal, M. I. (2018). Molecular Structure, Stability and Crystallisation of Isethionate Ester Surfactants. White Rose eTheses Online. Retrieved from [Link]

  • Friscic, T., & Jones, W. (2007, July 13). Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. ACS Publications. Retrieved from [Link]

  • Jeraal, M. I., et al. (2019, April 9). Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. White Rose Research Online. Retrieved from [Link]

  • Jeraal, M. I., et al. (2019, April 9). Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. ACS Publications. Retrieved from [Link]

  • Lindberg, B. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica. Retrieved from [Link]

  • Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts.
  • Jeraal, M. I., et al. (2017). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. Organic Process Research & Development. Retrieved from [Link]

  • Kumar, L., et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved from [Link]

  • Jeraal, M. I., et al. (2019, April 9). Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. ResearchGate. Retrieved from [Link]

  • Song, Y. (2019). Development of Porous Organic Salts and novel porous molecular crystals. University of Liverpool Repository. Retrieved from [Link]

  • Bolla, G., & Nangia, A. (2010, July 9). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Retrieved from [Link]

  • Reddit. (2025, January 19). Recrystallization for foam like crystals. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for: Single-crystal X-ray diffraction, Powder X-ray diffraction, Cyclic voltammetry, EPR spectroscopy, SQUID magnetometry. Retrieved from [Link]

  • Cheung, E. Y., et al. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan. Retrieved from [Link]

  • Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the Materials Research Society of Japan. Retrieved from [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of Isethionate Salts as Used in Cosmetics - CIR Report Data Sheet. Retrieved from [Link]

  • Fiume, M. M., et al. (2017, May 15). Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. PubMed. Retrieved from [Link]

  • Kadan, A., & Ryczko, K. (2023, July 10). Accelerated Organic Crystal Structure Prediction with Machine Learned Potentials. Good Chemistry. Retrieved from [Link]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • El-Faham, A., et al. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Retrieved from [Link]

  • Ataman Kimya. ISETHIONATE. Retrieved from [Link]

  • Andritz Group. Crystallization process guide | industrial use. Retrieved from [Link]

  • Tohnai, N. (Ed.). (2021). Advances in Organic Crystal Chemistry. Springer. Retrieved from [Link]

  • SoleChem. Sodium Isethionate. Retrieved from [Link]

  • Gavezzotti, A. (2021, June 7). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Physical Chemistry. Retrieved from [Link]

  • Google Patents. (2006). Preparation of substituted alkanesulfonates from 2-hydroxyalkanesulfonates.
  • Ueda, H., et al. (2019, March 26). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. MDPI. Retrieved from [Link]

  • Wikipedia. Isethionates. Retrieved from [Link]

  • Ataman Kimya. SODIUM 2-HYDROXYETHYL SULFONATE. Retrieved from [Link]

  • PubChem. Sodium Isethionate. Retrieved from [Link]

  • P. aeruginosa Metabolome Database. Isethionic acid (PAMDB001641). Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Ataman Kimya. SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

  • Surov, A. O., et al. (2015). Polymorphism, isostructurality and physicochemical properties of glibenclamide salts. CrystEngComm. Retrieved from [Link]

  • ResearchGate. (2013, March 28). Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Optimization of 2-Hydroxyethanesulfonate (Isethionate) Buffers for Electrophysiology

Executive Summary In patch-clamp electrophysiology, the precision of ionic current isolation depends heavily on the composition of the recording solutions. 2-Hydroxyethanesulfonate, commonly known as isethionate , is a l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In patch-clamp electrophysiology, the precision of ionic current isolation depends heavily on the composition of the recording solutions. 2-Hydroxyethanesulfonate, commonly known as isethionate , is a large, organic anion widely utilized as an impermeant substitute for chloride ( Cl− ). By replacing permeant chloride ions with isethionate in either the intracellular (pipette) or extracellular (bath) solutions, researchers can effectively eliminate contaminating anion currents, thereby isolating target cation channels (e.g., Ca2+ , Na+ , K+ ) or studying the asymmetric properties of chloride channels[1].

This application note provides a comprehensive, self-validating protocol for formulating isethionate-based buffers, detailing the physical chemistry and causality behind each methodological choice to ensure high-fidelity electrophysiological recordings.

Mechanistic Rationale: The Superiority of Isethionate

When designing an intracellular solution to block Cl− currents, researchers typically choose between gluconate, methanesulfonate, or isethionate. The selection is not arbitrary; it is governed by the specific biophysical requirements of the experiment:

  • Steric Blockade of Anion Channels : Isethionate is physically larger than chloride. When applied to the intracellular face of the membrane, it cannot permeate through standard anion channels (such as GABAA​ or volume-regulated anion channels) and can even act as an open-pore blocker for channels like CFTR[2].

  • Elimination of Calcium Buffering Artifacts : A common alternative, potassium gluconate, exhibits low-affinity calcium binding ( Kd​≈15.5 mM). In experiments requiring precise control of intracellular calcium transients or calcium-dependent exocytosis, gluconate can artificially buffer Ca2+ , skewing kinetic data. Isethionate lacks this calcium-chelating property, making it the superior choice for Ca2+ -sensitive workflows[3].

  • Extracellular Chloride Elimination : Substituting extracellular NaCl with Sodium Isethionate allows researchers to shift the chloride reversal potential ( ECl​ ) drastically, providing a mechanism to validate whether a novel current is Cl− -dependent or a nonselective cation current[4].

Mechanism cluster_0 Intracellular Anions Cl_In Chloride (Cl-) Permeant Cl_Chan Anion Channels (e.g., CFTR, GABA-A) Cl_In->Cl_Chan Contaminating Current Ise_In Isethionate Impermeant Ise_In->Cl_Chan Steric Blockade Cat_Chan Cation Channels (e.g., Ca2+, K+) Ise_In->Cat_Chan Isolated Recording

Caption: Mechanism of isethionate in isolating cation currents by preventing chloride permeation.

Reagent Matrix & Quantitative Formulations

The following tables outline standard formulations for both intracellular and extracellular isethionate solutions.

Critical Causality Note on Chloride Concentration: You must not completely eliminate chloride from the pipette solution. The patch-clamp amplifier relies on a reversible Ag/AgCl half-cell wire to convert electron flow into ion flow ( Ag+Cl−⇌AgCl+e− ). A pure isethionate solution will polarize the electrode, causing massive voltage drift. Therefore, 10–20 mM KCl or CsCl is strictly retained in the intracellular recipe[1].

Table 1: Intracellular (Pipette) Solution (K-Isethionate Based)

Purpose: Whole-cell recording of cation currents while suppressing internal Cl− efflux.

ReagentTarget Concentration (mM)Function / Causality
Potassium Isethionate 120 - 130Primary impermeant anion; maintains intracellular K+ [3].
KCl 10 - 20Essential for Ag/AgCl electrode stability[1].
HEPES 10pH buffer (pKa ~7.3 at 25°C).
MgCl2​ 2Required for ATP hydrolysis and channel block.
EGTA (or BAPTA)0.1 - 10Chelates trace heavy metals and clamps resting [Ca2+]i​ .
Mg-ATP 4Prevents channel rundown (e.g., KATP​ channels).
Na-GTP 0.3Supports G-protein coupled signaling cascades.
Table 2: Extracellular (Bath) Solution (Na-Isethionate Based)

Purpose: Complete removal of extracellular Cl− to shift ECl​ or study CFTR block[2][4].

ReagentTarget Concentration (mM)Function / Causality
Sodium Isethionate 140Replaces NaCl; maintains osmotic and ionic strength[4].
KCl 5Establishes physiological resting membrane potential.
CaCl2​ 1 - 2Charge carrier for Ca2+ channels; membrane stabilizer.
MgCl2​ 1Physiological divalent block of NMDA/inward rectifiers.
HEPES 10Extracellular pH buffering.
Glucose 10Metabolic substrate and osmolyte.

Step-by-Step Preparation Protocol

The order of addition is not arbitrary; it is dictated by the solubility constants of the chelators and the precipitation risks of divalent cations.

Workflow N1 1. Primary Dissolution Dissolve Isethionate salts in 80% ddH2O N2 2. Chelator Integration Add EGTA/BAPTA (Requires base to dissolve) N1->N2 N3 3. Divalent Cation Addition Add MgCl2/CaCl2 (Avoids precipitation) N2->N3 N4 4. pH Titration Adjust to 7.2-7.4 using KOH, NaOH, or CsOH N3->N4 N5 5. Osmolarity Tuning Fine-tune to 290-310 mOsm with Sucrose/Glucose N4->N5 N6 6. Validation & Storage Filter (0.22 µm), Aliquot, Store at -20°C N5->N6

Caption: Logical workflow for 2-hydroxyethanesulfonate buffer preparation and validation.

Phase 1: Dissolution & Chelation
  • Volumetric Baseline : Begin with 80% of the final target volume using ultrapure water (18.2 MΩ·cm).

  • Main Salts : Add the primary isethionate salt (Potassium or Sodium Isethionate) and the required chloride salts (KCl). Stir until completely transparent.

  • Chelator Integration (Critical Step) : Add EGTA or BAPTA.

    • Causality: EGTA is highly insoluble in neutral or acidic water. You must add a few drops of 1M KOH (for K-isethionate solutions) or 1M NaOH (for Na-isethionate solutions) to raise the pH > 7.5 until the EGTA fully dissolves.

  • Divalent Addition : Only after the solution is clear and EGTA is dissolved, add MgCl2​ and CaCl2​ .

    • Causality: Adding divalents before the chelator is dissolved or while the pH is highly alkaline will cause irreversible precipitation of magnesium/calcium hydroxides.

Phase 2: Titration & Energy Substrates
  • Labile Components : Add HEPES, Mg-ATP, and Na-GTP. Keep the beaker on ice if the ambient temperature is high to prevent ATP hydrolysis.

  • pH Adjustment : Titrate the intracellular solution to pH 7.2 using 1M KOH (or CsOH if blocking K+ channels). Titrate the extracellular solution to pH 7.4 using 1M NaOH.

    • Causality: Always match the titrant base to the primary cation of your solution to prevent unwanted mixed-cation effects (e.g., do not use NaOH to titrate a K-isethionate solution).

Phase 3: Osmolarity & Storage
  • Osmolarity Tuning : Measure the osmolarity using a freezing-point osmometer. The intracellular solution should generally be slightly hypotonic to the bath (e.g., 290 mOsm internal vs. 310 mOsm external) to facilitate seal formation and prevent cell swelling. Adjust upward using Sucrose or Glucose [1].

  • Filtration : Pass the solution through a 0.22 µm syringe filter to remove particulates that could clog the patch pipette tip.

  • Storage : Aliquot into 1 mL Eppendorf tubes and store at -20°C. Thaw strictly on ice before use.

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of the electrophysiological data, the system must be validated prior to recording.

Validation Checkpoint 1: Liquid Junction Potential (LJP) Correction

The Problem : When a pipette filled with K-isethionate enters a bath filled with NaCl, a significant Liquid Junction Potential (LJP) arises at the pipette tip due to the lower mobility of the bulky isethionate anion compared to chloride. The Validation : The amplifier will auto-zero this potential in the bath. However, upon breaking into the whole-cell configuration, this junction potential physically disappears, leaving a systematic voltage error (often +10 to +15 mV). The Solution : You must calculate the LJP using the JPCalc tool (integrated into pCLAMP/Clampex) and subtract this value offline from your voltage command protocols. Failure to do so will artificially shift activation/inactivation curves.

Validation Checkpoint 2: Electrode Drift Assessment

The Problem : Insufficient chloride in the internal solution will cause the Ag/AgCl electrode to fail. The Validation : Before mounting a cell, place the pipette in the bath solution and monitor the holding current at 0 mV in voltage clamp. The Solution : A stable system should show < 10 pA of drift over 5 minutes. If the current drifts continuously, re-chloride your silver wire (using bleach or electroplating) and verify that your isethionate recipe contains at least 10 mM KCl[1].

Validation Checkpoint 3: Osmotic Stability

The Problem : ATP and GTP degrade over time, altering the osmolarity and pH of the thawed aliquot. The Validation : Measure the osmolarity of a thawed aliquot after 4 hours at room temperature. If it deviates by > 5 mOsm, the labile components are degrading. Keep working aliquots strictly on ice during the experimental day.

References

  • Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones - Springer Protocols / ResearchGate.[Link]

  • Probing an Open CFTR Pore with Organic Anion Blockers - Rockefeller University Press (Journal of General Physiology).[Link]

  • Description of a Nonselective Cation Current in Human Atrium - Circulation Research (AHA Journals).[Link]

  • Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC (The Journal of Physiology).[Link]

Sources

Application

Topic: A Robust HPLC-UV Method for the Quantification of 2-Hydroxyethanesulfonate (Isethionate) by Direct Low-Wavelength Detection

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details a highly reliable and straightforward High-Performance Liquid Chromatography (HPLC) method utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a highly reliable and straightforward High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the quantification of 2-hydroxyethanesulfonate, commonly known as isethionate. 2-Hydroxyethanesulfonate is a critical component in various formulations, including pharmaceuticals, surfactants, and personal care products. A significant analytical challenge arises from its molecular structure, which lacks a strong chromophore, rendering detection by UV spectrophotometry at standard wavelengths difficult. This guide presents a scientifically grounded approach that overcomes this limitation by leveraging direct detection at a low UV wavelength (210 nm). The method employs a standard reversed-phase C18 column with an acidic mobile phase, ensuring robust retention and sharp peak geometry. We provide a complete, step-by-step protocol for method implementation and a comprehensive validation plan based on International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness. This application note is designed for researchers, quality control analysts, and drug development professionals seeking a precise and accessible method for isethionate quantification without the need for complex derivatization or alternative detection systems like mass spectrometry or evaporative light scattering.

Scientific Principle and Method Rationale

The primary challenge in quantifying 2-hydroxyethanesulfonate is its lack of a chromophore that absorbs in the conventional UV range (230-400 nm). The molecule consists of a simple aliphatic chain with hydroxyl and sulfonate functional groups, which do not possess the conjugated pi-electron systems necessary for strong UV absorbance at these wavelengths.

However, many organic molecules that are considered "non-chromophoric" exhibit absorbance in the low UV region (190-220 nm). This is due to electronic transitions of non-bonding electrons (n → σ) and sigma-bonding electrons (σ → σ) in functional groups like hydroxyls and sulfonates. Our method capitalizes on this principle by setting the UV detector to 210 nm. At this wavelength, 2-hydroxyethanesulfonate provides a detectable, albeit modest, response that is sufficient for sensitive quantification.

To achieve reliable chromatographic separation, two key factors are addressed:

  • Analyte Retention: As a small, polar, and anionic molecule, 2-hydroxyethanesulfonate is poorly retained on traditional reversed-phase (e.g., C18) columns with neutral mobile phases. To overcome this, we employ an acidic mobile phase containing a low concentration of phosphoric acid. This suppresses the ionization of residual silanol groups on the silica support of the stationary phase and ensures a consistent ionic state for the analyte, leading to improved retention and symmetrical peak shapes.

  • Method Simplicity and Robustness: The developed method intentionally avoids complex techniques such as chemical derivatization or indirect photometric detection. While derivatization can enhance sensitivity, it introduces additional sample preparation steps, increasing the potential for error and variability[1]. Indirect detection, which relies on the displacement of a UV-active mobile phase additive, can be effective but often suffers from lower sensitivity and dynamic range[2][3]. By optimizing for direct low-wavelength UV detection, we provide a method that is both simple to implement and robust for routine quality control applications[4][5].

Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantification of 2-hydroxyethanesulfonate.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a variable wavelength or photodiode array (PDA) UV detector. An Agilent 1260 Infinity II or similar system is suitable.

    • Data acquisition and processing software (e.g., Empower®, Chromeleon®).

  • Reagents and Chemicals:

    • 2-Hydroxyethanesulfonic acid sodium salt (Sodium Isethionate), reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Phosphoric Acid (H₃PO₄), ACS grade or higher.

    • Water, HPLC grade or purified to ≥18.2 MΩ·cm.

  • Chromatographic Conditions: A summary of the optimized conditions is presented in Table 1.

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 95% Water with 0.1% H₃PO₄ : 5% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Pour 950 mL of HPLC-grade water into a suitable solvent bottle.

    • Carefully add 1.0 mL of phosphoric acid and mix thoroughly.

    • Add 50 mL of acetonitrile.

    • Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of sodium isethionate reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of HPLC-grade water and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with HPLC-grade water and mix thoroughly.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with HPLC-grade water.

    • A recommended concentration range is 10 µg/mL to 200 µg/mL (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample matrix expected to contain 2-hydroxyethanesulfonate.

    • Dissolve the sample in a known volume of HPLC-grade water to achieve a theoretical concentration within the calibration range (e.g., ~100 µg/mL).

    • Vortex and sonicate as needed to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial.

Method Validation Protocol

To ensure the method is trustworthy and fit for its intended purpose, a comprehensive validation should be performed according to established guidelines, such as those from the ICH[6][7]. The following parameters are critical.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (water), a placebo (sample matrix without the analyte), and a spiked sample to ensure no interfering peaks are present at the retention time of 2-hydroxyethanesulfonate.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

    • Procedure: Inject the prepared calibration standards (e.g., 10-200 µg/mL) in triplicate.

    • Acceptance Criterion: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • Accuracy (as Recovery): The closeness of the test results to the true value.

    • Procedure: Spike a sample placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criterion: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantified, respectively.

    • Procedure: These are typically determined based on the signal-to-noise (S/N) ratio. LOD corresponds to an S/N of 3:1, and LOQ corresponds to an S/N of 10:1[8][9].

    • Acceptance Criterion: The LOQ should be demonstrated with acceptable precision and accuracy.

Expected Validation Results

The following table summarizes typical performance characteristics expected from this method.

Table 2: Summary of Method Validation Performance

Validation ParameterExpected Result
Specificity No interference at the analyte retention time
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD ~3 µg/mL (S/N = 3:1)
LOQ ~10 µg/mL (S/N = 10:1)

Workflow and Data Analysis Diagram

The logical flow from sample preparation to final result calculation is critical for ensuring consistency and minimizing errors. The diagram below illustrates this comprehensive workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation prep_std Prepare Standard Stock (1000 µg/mL) prep_cal Create Calibration Curve Standards (10-200 µg/mL) prep_std->prep_cal sequence Build Injection Sequence (Standards & Samples) prep_cal->sequence prep_sample Weigh & Dissolve Sample in Water filter_sample Filter Sample (0.45 µm) into HPLC Vial prep_sample->filter_sample filter_sample->sequence instrument_setup Set Up HPLC System (See Table 1) instrument_setup->sequence run_hplc Execute HPLC Run sequence->run_hplc integrate Integrate Peak at Analyte Retention Time run_hplc->integrate linearity Generate Calibration Curve (r² ≥ 0.999) integrate->linearity quantify Quantify Sample Concentration from Curve linearity->quantify validate Perform Full Method Validation (ICH Q2) quantify->validate report Final Report Generation validate->report

Caption: Workflow for 2-hydroxyethanesulfonate quantification.

Conclusion

This application note provides a comprehensive, scientifically-backed protocol for the quantification of 2-hydroxyethanesulfonate using a standard HPLC-UV system. By leveraging direct detection at a low UV wavelength of 210 nm, this method circumvents the analytical challenges posed by the analyte's lack of a strong chromophore. The use of a C18 column with a simple, acidic isocratic mobile phase ensures that the method is not only accurate and precise but also exceptionally robust and easy to implement in a routine laboratory setting. The detailed validation protocol, grounded in ICH principles, provides a clear pathway for analysts to establish the method's trustworthiness and ensure the generation of reliable, high-quality data for research, development, and quality control purposes.

References

  • Ismail, O. H., & El-Hady, D. A. (1988). Separation and indirect detection of alkyl sulfonates and sulfates. PubMed, National Institutes of Health. Available at: [Link]

  • Srivastava, A., & Singh, P. (2003). Liquid chromatographic separation and determination of aromatic sulfonates in an aquatic environment using a photodiode array and electrospray ionization-mass spectrometer as detectors. Analytical Sciences, 19(4), 611-615. Available at: [Link]

  • Abe, S., & Seno, M. (1987). Separation and Determination of Sulfonate Type Anionic Surfactants Including 2-Sulfonatofatty Acid Methyl Ester by Methyl Ester Derivatization and HPLC Analysis. Journal of the Japan Oil Chemists' Society, 36(6), 411-417. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Available at: [Link]

  • Turk, D. J., & Laible, S. E. (1981). Separation of Ionic Organosulfur Compounds by Ion Chromatography. Journal of Chromatographic Science, 19(11), 586-591. Available at: [Link]

  • Wang, Y., & Li, J. (2009). High efficiency liquid chromatograph analysis method for sodium isethionate. Google Patents (CN101520442B).
  • Farmacia Journal. (2011). HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Available at: [Link]

  • Kim, J. H., et al. (2018). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Pharmaceutical Research, 7(5). Available at: [Link]

  • Larsson, N., & Jönsson, J. Å. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 10(9), 1185-1194. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-hydroxyethyl Salicylate. Available at: [Link]

  • Piska, K., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(18), 5488. Available at: [Link]

  • Reddy, B. C., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Scientia Pharmaceutica, 79(4), 865-876. Available at: [Link]

  • PerkinElmer, Inc. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18931617, C4H10O8S2-2. Available at: [Link]

  • Ali, I., et al. (2018). HPLC-UV platform for trace analysis of three isomeric mononitrophenols in water with chitin based solid phase extraction. Analytical Methods, 10(42), 5126-5134. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q14: Analytical Procedure Development. Available at: [Link]

  • Chromatography Today. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). pH-Dependent UV-vis spectra. Available at: [Link]

  • Lipşa, D., et al. (2015). Development of a HPLC-UV method for the simultaneous determination of intracellular glutathione species in human cells. JRC Publications Repository. Available at: [Link]

  • ResearchGate. (n.d.). UV spectra for solvents used in cosmetic formulations. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available at: [Link]

  • Selvita. (n.d.). Analytical Methods Development and Validation. Available at: [Link]

  • Cork Institute of Technology. (n.d.). Development and Validation of a Rapid Analytical Method and Sampling Methodology for Trace Level APIs in Support of Cleaning Validation. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Active Pharmaceutical Ingredients (APIs) with 2-Hydroxyethanesulfonate (Isethionate)

Abstract The strategic selection of a counterion is a critical step in drug development, profoundly impacting an Active Pharmaceutical Ingredient's (API) solubility, stability, bioavailability, and manufacturability. 2-H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic selection of a counterion is a critical step in drug development, profoundly impacting an Active Pharmaceutical Ingredient's (API) solubility, stability, bioavailability, and manufacturability. 2-Hydroxyethanesulfonate, commonly known as isethionate, has emerged as a highly advantageous counterion for basic drug molecules. Its unique combination of a hydroxyl group and a strongly acidic sulfonic acid moiety (pKa ≈ 1.4) allows for the formation of stable, often highly water-soluble salts with weakly basic APIs that are otherwise challenging to formulate.[1] This guide provides an in-depth exploration of the principles and practices governing the synthesis of API isethionate salts, offering detailed protocols, expert insights, and the causal reasoning behind critical process decisions for researchers in pharmaceutical development.

The Isethionate Advantage: A Chemist's Rationale for Salt Selection

Before delving into synthetic protocols, it is crucial to understand why isethionate is a superior choice in many pharmaceutical contexts. Unlike simple alkyl sulfonates, isethionate offers a unique molecular architecture that confers several benefits.

  • Enhanced Aqueous Solubility: The primary driver for using isethionate is its ability to dramatically improve the solubility of poorly soluble basic APIs. The combination of the highly polar sulfonate group and the hydrophilic hydroxyl group makes the resulting salt readily solvated by water. This is a crucial attribute for developing oral and injectable dosage forms.[2][3]

  • High Crystallinity and Stability: Isethionate salts of APIs often form stable, non-hygroscopic crystalline solids with sharp melting points.[2][4] This is highly desirable for API manufacturing, as it facilitates purification, handling, and ensures long-term stability in the final drug product.

  • Biocompatibility and Safety: Isethionate is well-tolerated and demonstrates low toxicity.[5] Its esters, such as sodium cocoyl isethionate, are famously used in mild cleansing products, highlighting its gentle nature, which is a favorable characteristic for a pharmaceutical excipient.[1][6]

  • Formation of Stable Salts with Weak Bases: The strong acidity of isethionic acid ensures the complete and stable protonation of even weakly basic APIs (e.g., those containing pyridine, aniline, or piperazine moieties). This creates a robust ionic bond, preventing dissociation and potential pH-dependent precipitation.[7]

It is important to distinguish the formation of an isethionate salt (an ionic interaction) from an isethionate ester (a covalent bond). While fatty acid esters of isethionate are valuable surfactants[8][9][10], this guide focuses exclusively on the synthesis of API salts, where the isethionate acts as the counterion.

Core Principles of Isethionate Salt Synthesis

The synthesis of an API isethionate salt is fundamentally an acid-base reaction. The process involves reacting the free base form of a basic API with isethionic acid, typically in a 1:1 molar ratio, within a suitable solvent system.

Logical Workflow for API Isethionate Synthesis

The overall process can be visualized as a logical progression from starting materials to a fully characterized final product.

G cluster_prep Phase 1: Preparation & Reaction cluster_iso Phase 2: Isolation & Purification cluster_char Phase 3: Characterization API_Base Select Basic API (Free Base) Solvent Solvent System Screening API_Base->Solvent Ise_Acid Prepare Isethionic Acid Solution Reaction Stoichiometric Reaction (API + Isethionic Acid) Ise_Acid->Reaction Solvent->Reaction Crystallization Induce Crystallization (Cooling / Anti-solvent) Reaction->Crystallization Filtration Isolate Solids (Filtration & Washing) Crystallization->Filtration Recrystal Recrystallization (Purity Enhancement) Filtration->Recrystal Drying Drying under Vacuum Recrystal->Drying QC QC & Characterization (HPLC, NMR, DSC, XRPD) Drying->QC Final_API Final API Isethionate Salt QC->Final_API

Caption: Workflow for API Isethionate Salt Synthesis.

Causality Behind Experimental Choices
  • Solvent Selection: The ideal solvent (or solvent system) must meet several criteria:

    • Good solubility for the API free base: Ensures a homogeneous reaction mixture.

    • Poor solubility for the resulting isethionate salt: This is the key to achieving high yield through precipitation upon salt formation or cooling.

    • Chemical Inertness: The solvent should not react with the API or the acid. Commonly used solvents include lower alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), often in combination. Ethanol is frequently a good starting point due to its favorable solvency profile and low toxicity.

  • Stoichiometry: A precise 1:1 molar ratio of the basic API to isethionic acid is critical. An excess of acid can lead to impurities and potential formation of genotoxic alkyl sulfonate esters under harsh conditions (though unlikely in standard salt formation protocols).[11] An excess of the base will result in an impure product containing unreacted starting material.

  • Temperature Control: The initial dissolution of the API free base may require gentle heating. However, the salt formation and crystallization steps are often performed at reduced temperatures to maximize the yield of the precipitated salt.

Detailed Application Protocol: Synthesis of a Model Isethionate Salt

This protocol describes the synthesis of an isethionate salt from a hypothetical basic API ("API-B") containing a piperazine moiety, a common functional group in pharmaceuticals.[12]

Materials:

  • API-B Free Base (MW: 350.45 g/mol )

  • Sodium Isethionate (MW: 148.11 g/mol )[2]

  • Amberlite® IR120 H⁺ form resin (or equivalent strong acid cation exchange resin)

  • Ethanol (200 proof, anhydrous)

  • Deionized Water

  • 0.22 µm Syringe Filter

Protocol Part A: Preparation of Isethionic Acid Solution

Causality Note: Isethionic acid is commercially available but can be conveniently and freshly prepared from its stable, non-hygroscopic sodium salt using a strong acid cation exchange resin. This avoids impurities found in some commercial grades.

  • Resin Preparation: Prepare a column with 50 g of Amberlite® IR120 resin. Wash the resin thoroughly with 3-5 column volumes of deionized water until the eluent is neutral.

  • Salt Dissolution: Dissolve 7.41 g (50 mmol) of sodium isethionate in 100 mL of deionized water.

  • Ion Exchange: Pass the sodium isethionate solution through the prepared resin column at a slow flow rate (approx. 2-3 mL/min). Collect the eluent.

  • Washing: Wash the column with an additional 50 mL of deionized water and combine it with the initial eluent. The resulting solution contains isethionic acid.

  • Concentration: Remove the water via rotary evaporation to yield isethionic acid as a viscous, colorless liquid. For this protocol, we will assume it is concentrated and then diluted in ethanol to a known concentration (e.g., 1 M).

Protocol Part B: API-B Isethionate Salt Formation

Caption: General Acid-Base Salt Formation Reaction.

  • Dissolution of API-B: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8.76 g (25 mmol) of API-B Free Base to 100 mL of anhydrous ethanol.

  • Heating: Warm the mixture to 50-60°C with stirring until all solids are completely dissolved.

  • Acid Addition: While maintaining the temperature, add 25 mL of a 1 M solution of isethionic acid in ethanol (25 mmol) dropwise to the API-B solution over 15-20 minutes.

    • Scientist's Insight: A rapid addition can cause the product to "oil out" or precipitate as an amorphous solid. A slow, controlled addition promotes the formation of a crystalline product.

  • Crystallization: Upon completion of the addition, a white precipitate should begin to form. Continue stirring the slurry at 50°C for 1 hour to allow for complete reaction and crystal growth.

  • Cooling: Slowly cool the mixture to room temperature, then place it in an ice bath (0-5°C) for at least 2 hours to maximize precipitation.

  • Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold (0-5°C) anhydrous ethanol (2 x 20 mL) to remove any unreacted starting materials or surface impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C overnight or until a constant weight is achieved. The expected yield is typically >90%.

Characterization: A Self-Validating Protocol

Confirmation of the salt's identity, purity, and form is essential.

Technique Purpose Expected Result for API-B Isethionate
HPLC (Purity) Quantify API purity and detect residual free base.Purity > 99.5%. A single peak corresponding to the API cation.
¹H NMR Confirm structure and stoichiometry.Peaks corresponding to API-B protons and characteristic isethionate peaks (triplets at ~3.9 ppm and ~3.0 ppm). Integration should confirm a 1:1 molar ratio.
DSC Determine melting point and assess thermal stability.A sharp, single endotherm indicating the melting point of the crystalline salt.
XRPD Characterize the solid-state form.A unique diffraction pattern confirming a crystalline solid, distinct from the API free base.
Solubility Quantify the improvement in aqueous solubility.Significantly higher solubility in water or buffer compared to the API-B free base.
Illustrative Data: Physicochemical Property Comparison
Property API-B (Free Base) API-B Isethionate (Salt) Rationale for Improvement
Appearance Off-white powderWhite, crystalline solidSalt formation often leads to more ordered, crystalline materials.
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 25 mg/mLThe ionic nature of the salt and hydrophilic counterion dramatically increase water solubility.
Melting Point 145°C215°CThe strong ionic lattice of the salt requires more energy to break, resulting in a higher melting point.
Hygroscopicity ModerateLowWell-formed crystalline salts often have lower hygroscopicity than their free base or amorphous counterparts.

References

  • US5646320A - Process for making isethionate ester salts.
  • Amended Safety Assessment of Isethionate Salts as Used in Cosmetics (2013). Cosmetic Ingredient Review. [Link]

  • Sodium isethionate | CAS#:1562-00-1 . Chemsrc. [Link]

  • Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate . (2017). ACS Publications. [Link]

  • CN113801041A - Preparation method of sodium isethionate.
  • ISETHIONIC ACID SODIUM SALT . Ataman Kimya. [Link]

  • Preparation method of sodium cocoyl isethionate. (2020).
  • ISETHIONATES . Ataman Kimya. [Link]

  • CN113372247A - Preparation method of sodium isethionate.
  • US6184399B1 - Process for preparing a fatty acyl isethionate salt.
  • SODIUM 2-HYDROXYETHYL SULFONATE . Ataman Kimya. [Link]

  • Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate . (2018). University of Strathclyde. [Link]

  • Isethionic acid . Wikipedia. [Link]

  • Process for making sodium acylisethionates . (1994). European Patent Office. [Link]

  • Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation . (2007). ResearchGate. [Link]

  • US7863278B2 - Isethionate salt of a selective CDK4 inhibitor.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? . (2009). European Heart Journal. [Link]

  • sodium cocoyl isethionate . U.S. Food and Drug Administration. [Link]

Sources

Application

Application Note: Quantitative Analysis of 2-Hydroxyethanesulfonate (Isethionate) by Ion Chromatography with Suppressed Conductivity Detection

Abstract This application note details a robust and reliable method for the quantitative determination of 2-hydroxyethanesulfonate, commonly known as isethionate, using anion-exchange ion chromatography (IC) coupled with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and reliable method for the quantitative determination of 2-hydroxyethanesulfonate, commonly known as isethionate, using anion-exchange ion chromatography (IC) coupled with suppressed conductivity detection. Isethionate is a key ingredient or potential impurity in pharmaceutical formulations, personal care products, and industrial chemical synthesis. The described method provides excellent separation and sensitivity, ensuring accurate quantification crucial for quality control and research applications.

Introduction and Significance

2-Hydroxyethanesulfonate (Isethionate) is a highly water-soluble organosulfonate compound. Its sodium salt, sodium isethionate, is a primary component in the synthesis of gentle, sulfate-free surfactants used in personal care products like soaps, shampoos, and cleansing bars. In the pharmaceutical industry, isethionate salts of active pharmaceutical ingredients (APIs) are developed to improve solubility and stability. Given its prevalence, the accurate quantification of isethionate is critical for raw material verification, monitoring of synthesis by-products, and final product quality assurance[1].

Ion chromatography is an ideal analytical technique for this purpose. As a form of high-performance liquid chromatography (HPLC), IC excels at separating ionic and polar substances[2]. Specifically, anion-exchange chromatography provides the selectivity needed to resolve isethionate from other inorganic and organic anions that may be present in complex sample matrices[3][4]. When paired with suppressed conductivity detection, the method achieves high sensitivity by reducing background eluent conductivity and enhancing the analyte signal[5][6][7].

Principle of Separation and Detection

The core of this method relies on the principles of ion-exchange chromatography[8][9][10]. The stationary phase consists of a polymeric resin functionalized with fixed positive charges (quaternary ammonium groups), creating an anion-exchange surface[11][12].

  • Injection & Binding: When an aqueous sample is injected, the negatively charged isethionate anions (CH₂OHCH₂SO₃⁻) displace the counter-ions (e.g., OH⁻ or CO₃²⁻) from the eluent that are loosely associated with the stationary phase. The isethionate anions are electrostatically bound to the positively charged resin[13].

  • Elution: A liquid mobile phase, or eluent (e.g., aqueous sodium hydroxide or sodium carbonate/bicarbonate), is continuously pumped through the column. The anions in the eluent compete with the bound isethionate for the exchange sites on the resin. By carefully controlling the eluent concentration (ionic strength), a state of equilibrium is reached, causing the isethionate to be released and move down the column[11][13]. The retention time of isethionate is determined by its affinity for the stationary phase relative to the eluent ions.

  • Suppression: Before reaching the detector, the column effluent passes through a suppressor device. In this stage, the conductivity of the eluent is chemically reduced. For example, if using a sodium hydroxide eluent, the suppressor exchanges sodium ions for hydronium ions, converting the highly conductive NaOH into non-conductive water. Simultaneously, the isethionate salt is converted to its more conductive acid form[5].

  • Detection: The treated effluent flows into a conductivity cell. The detector measures the electrical conductivity, which is proportional to the concentration of the isethionate ions. The low background noise achieved through suppression allows for highly sensitive detection[3][5].

IC_Workflow Eluent Eluent Reservoir (e.g., NaOH) Pump High-Pressure Pump Eluent->Pump Injector Autosampler/ Injector Pump->Injector Guard Guard Column Injector->Guard Sample Sample Loop Sample->Injector Column Anion-Exchange Analytical Column Guard->Column Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector Data Data Acquisition System Detector->Data

Caption: Fundamental workflow of an Ion Chromatography system.

Instrumentation and Method Parameters

The following configuration is recommended for the analysis of 2-hydroxyethanesulfonate. Parameters may be adjusted to optimize for specific instrumentation or sample matrices.

Equipment and Consumables
  • Ion Chromatography System equipped with a high-pressure isocratic or gradient pump.

  • Autosampler with variable volume injection capability.

  • Column oven for temperature control.

  • Electrolytic or chemical suppressor (Anion).

  • Suppressed conductivity detector.

  • Data acquisition and processing software (e.g., Chromeleon).

  • Electronic balance, volumetric flasks, and pipettes.

  • Syringe filters (0.22 or 0.45 µm, IC-certified) for sample clarification[14].

  • Deionized (DI) water, 18.2 MΩ·cm resistivity.

Recommended Method Parameters
ParameterRecommended SettingRationale & Expert Notes
Analytical Column Dionex IonPac™ AS18 (2x250 mm) or similar hydroxide-selective anion-exchange column.A column with sufficient capacity and selectivity for sulfonated compounds is essential. The AS18 provides good resolution for isethionate from common inorganic anions[3].
Guard Column Dionex IonPac™ AG18 (2x50 mm) or corresponding guard column.Protects the analytical column from particulates and strongly retained matrix components, extending column lifetime.
Eluent 25–35 mM Sodium Hydroxide (NaOH)An isocratic hydroxide eluent provides stable baselines and sufficient eluting power for isethionate[3]. Can be generated electrolytically using a Reagent-Free IC (RFIC) system for superior reproducibility[12].
Flow Rate 0.25–0.35 mL/min (for 2 mm column)Optimized for separation efficiency and run time. Adjust proportionally for different column diameters (e.g., 1.0 mL/min for a 4 mm column).
Column Temperature 30 °CMaintains stable retention times and improves peak shape by reducing eluent viscosity.
Injection Volume 10–25 µLVolume should be consistent across standards and samples. Larger volumes can be used for trace analysis if a concentrator column is employed[15].
Suppressor Anion Self-Regenerating Suppressor (e.g., ASRS™ ULTRA)Electrolytic suppressors offer continuous operation without the need for chemical regenerants, providing low background conductivity (<2 µS) and high signal-to-noise[3][5].
Detection Suppressed ConductivityThe universal detection mode for ionic species in IC, offering excellent sensitivity post-suppression[3][7].
Run Time ~15 minutesTypically sufficient to elute isethionate and other common anions like chloride and sulfate.

Step-by-Step Experimental Protocol

Reagent and Standard Preparation
  • Eluent Preparation (if not using RFIC):

    • Carefully prepare a 25 mM NaOH solution from a concentrated stock (e.g., 50% w/w NaOH) using degassed, 18.2 MΩ·cm DI water.

    • Work in an inert atmosphere (e.g., under a nitrogen or argon blanket) to prevent absorption of atmospheric CO₂, which can form carbonate and alter chromatography.

  • Isethionate Stock Standard (1000 mg/L):

    • Accurately weigh 125.1 mg of sodium isethionate (reagent grade, purity ≥98%) which corresponds to 100.0 mg of the isethionate anion.

    • Dissolve and dilute to the mark in a 100 mL volumetric flask using DI water. This solution is stable for several weeks when stored at 4 °C.

  • Calibration Standards:

    • Prepare a series of at least five working calibration standards by serial dilution of the stock standard.

    • A suggested concentration range is 1.0, 5.0, 10.0, 25.0, and 50.0 mg/L. The range should bracket the expected concentration of isethionate in the prepared samples.

Sample Preparation

Sample preparation is crucial to protect the IC system and ensure accurate results[15][16][17]. The goal is to obtain a clear, particulate-free solution with an isethionate concentration within the calibration range.

Sample_Prep cluster_0 Sample Preparation Workflow Start Weigh Sample Dilute Dilute with DI Water (e.g., 1:100) Start->Dilute Mix Sonicate/Vortex to Dissolve Dilute->Mix Filter Filter through 0.22 µm IC Syringe Filter Mix->Filter Check Concentration in Range? Filter->Check Inject Inject into IC System Check->Inject Yes Redilute Perform Further Dilution Check->Redilute No Redilute->Filter Troubleshooting P1 Problem Poor Peak Shape (Tailing/Fronting) S1 Cause Column Overload Matrix Effect Contamination P1:p->S1:c R1 Resolution Dilute sample further Check sample prep Wash column S1:c->R1:r P2 Problem Shifting Retention Time S2 Cause Eluent concentration drift Flow rate instability Temperature fluctuation P2:p->S2:c R2 Resolution Prepare fresh eluent Check pump seals Verify column oven temp. S2:c->R2:r P3 Problem High Baseline Noise S3 Cause Air in pump/detector Suppressor exhausted Eluent contamination P3:p->S3:c R3 Resolution Purge pump Check suppressor status Use fresh DI water S3:c->R3:r

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor API Solubility with Isethionate Counterions

Welcome to the Advanced Formulation Support Hub. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs for utilizing 2-hydroxyethanesulfonate (isethionate) to rescue BCS Class II/IV active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Hub. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs for utilizing 2-hydroxyethanesulfonate (isethionate) to rescue BCS Class II/IV active pharmaceutical ingredients (APIs).

Mechanistic Overview: Why Isethionate?

Salt formation is a cornerstone of pharmaceutical development, with approximately 50% of all marketed APIs formulated as salts to overcome poor aqueous solubility 1[1]. Among available counterions, isethionic acid (2-hydroxyethanesulfonic acid) is uniquely powerful.

The causality behind its efficacy lies in its molecular structure: the strongly acidic sulfonate group ensures robust proton transfer, while the beta-hydroxyl group acts as a potent hydrogen bond donor and acceptor. This highly hydrophilic tail disrupts the stable crystal lattice of the free base and strongly interacts with aqueous media, driving massive solubility increases suitable for high-concentration parenteral and inhalational formulations 2[2].

Decision & Formation Workflow

IsethionateWorkflow A 1. API Free Base Characterization B 2. pKa Assessment ΔpKa (API - Acid) > 3? A->B C Halt: Risk of Disproportionation B->C No (ΔpKa < 3) D 3. Solvent Screening & Acid Addition B->D Yes (ΔpKa ≥ 3) E 4. Controlled Cooling & Anti-Solvent Addition D->E Equimolar mixing F 5. Solid-State Validation (XRPD/DSC) E->F Crystallization G 6. Solubility & Stability Profiling F->G Confirmed Polymorph

Workflow for isethionate salt screening and self-validating crystallization.

Self-Validating Protocol: Isethionate Salt Crystallization

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checks. Follow this three-phase system to ensure successful salt formation.

Phase 1: Thermodynamic Feasibility (The pKa Check)

  • Methodology: Calculate or experimentally determine the pKa of the basic API's ionizable center.

  • Causality: Isethionic acid has a pKa of approximately -0.1. To ensure stable proton transfer and prevent the salt from reverting to its free base in aqueous microenvironments, the API must have a pKa of at least 2.9. A Δ pKa 3 is the standard threshold to favor salt formation and stability 3[3].

  • Validation Checkpoint: If Δ pKa < 3, the protocol dictates an immediate halt. Proceeding would result in a self-invalidating system highly prone to disproportionation during dissolution.

Phase 2: Reaction & Solvation

  • Methodology: Suspend the API in a primary solvent (e.g., ethanol or an ethanol/water mixture) at 50°C. Slowly add 1.05 molar equivalents of aqueous 2-hydroxyethanesulfonic acid under continuous stirring.

  • Causality: The slight molar excess drives the equilibrium toward complete salt formation. Elevated temperature increases kinetic solubility, ensuring the free base is fully dissolved before nucleation begins.

  • Validation Checkpoint: The suspension must transition to a completely clear solution. This visual clearance validates that the salt has formed and is fully solvated.

Phase 3: Nucleation & Isolation

  • Methodology: Apply a linear cooling ramp of 0.5°C/min down to 5°C. If no nucleation occurs, add an anti-solvent (e.g., heptane or ethyl acetate) dropwise. Filter and dry under vacuum at 40°C.

  • Causality: Isethionate salts are highly hydrophilic due to the terminal hydroxyl group, making them stubbornly soluble even in alcohols. Anti-solvent addition lowers the dielectric constant of the medium, forcing the hydrophilic salt out of solution.

  • Validation Checkpoint: Analyze the isolated precipitate via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). A distinct diffraction pattern and a sharp endothermic melting peak validate crystalline salt formation, distinguishing it from an amorphous precipitate.

Quantitative Performance Data

API / CompoundOriginal Form SolubilityIsethionate Salt SolubilityKey Formulation Advantage
Pentamidine < 1 mg/mL (Free Base) 100 mg/mLEnables high-concentration IV and nebulized inhalation delivery 2[2].
Palbociclib < 1 mg/mL (Free Base)> 25 mg/mL (in targeted solvents)Provides substantial initial crystallinity and high melting temperature 4[4].
General Basic APIs Poor (BCS Class II/IV)10x to 1000x increaseMitigates precipitation in gastrointestinal or parenteral environments 1[1].

Troubleshooting & FAQs

Q: Why did my isethionate salt "oil out" instead of crystallizing during cooling? A: Liquid-liquid phase separation (oiling out) occurs when the salt becomes supersaturated but lacks the thermodynamic driving force to form a crystal lattice. The causality stems from the high flexibility and hydrogen-bonding capacity of the 2-hydroxyethyl chain, which strongly interacts with polar solvents and depresses the melting point of the solvate. Actionable Fix: Seed the solution with previously obtained crystals, or shift to a solvent system with a lower hydrogen-bonding propensity (e.g., acetone/heptane instead of ethanol/water) to force rigid lattice formation.

Q: We achieved high solubility, but the salt exhibits multiple polymorphs. Is this common with isethionates? A: Yes. The isethionate counterion has a flexible carbon backbone and a terminal hydroxyl group that can act as both a hydrogen bond donor and acceptor. This structural versatility allows it to pack into multiple crystal lattices. For instance, during the commercial development of palbociclib, the isethionate salt was initially chosen for its high solubility but was later re-evaluated due to a complex solid-form landscape involving multiple polymorphs of the monoisethionate salt 4[4]. Actionable Fix: Conduct exhaustive polymorph screening early using varying cooling rates and solvent polarities to isolate the thermodynamically stable form.

Q: My dissolution testing shows an initial spike in solubility followed by rapid precipitation. What is happening? A: This is classic salt disproportionation. The highly soluble isethionate salt is dissolving, but the localized pH in the aqueous microenvironment is causing the salt to revert to its poorly soluble free base 3[3]. Actionable Fix: Re-verify your Δ pKa. If the Δ pKa is marginal ( 3), you may need to formulate the final drug product with localized pH modifiers (e.g., acidic excipients) to maintain the microenvironmental pH below the pHmax​ of the API.

Q: How does isethionate compare to mesylate (methanesulfonate) for improving solubility? A: Both are strong sulfonate salts, but isethionate includes a beta-hydroxyl group. This hydroxyl group dramatically increases hydrophilicity and aqueous interaction, often yielding higher solubility than mesylates. For example, pentamidine diisethionate achieves 100 mg/mL solubility, making it ideal for intravenous and nebulized delivery, whereas a mesylate might not reach the required concentration without co-solvents 2[2].

References

  • Source: grokipedia.
  • Title: Palbociclib Commercial Manufacturing Process Development. Part III.
  • Source: crystalpharmatech.
  • Source: pharmasalmanac.

Sources

Optimization

Reducing sulfate impurities in 2-hydroxyethanesulfonate synthesis

Welcome to the Technical Support Center for 2-hydroxyethanesulfonate (sodium isethionate) synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemical engineers, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-hydroxyethanesulfonate (sodium isethionate) synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemical engineers, and drug development professionals troubleshoot and eliminate sulfate (SO₄²⁻) impurities during the condensation of ethylene oxide and sodium bisulfite.

This guide bypasses generic advice to focus on the thermodynamic, kinetic, and mechanistic causalities behind impurity formation, providing you with self-validating protocols to ensure high-purity yields.

I. Mechanistic Causality of Sulfate Impurities

Before addressing the symptoms, we must understand the root cause. The synthesis of sodium isethionate relies on the nucleophilic attack of the bisulfite ion (HSO₃⁻) on the epoxide ring of ethylene oxide (EO)[1].

Sulfate impurities do not spontaneously generate from the isethionate product; they are the result of competing side reactions and reactant degradation. When the aqueous environment is exposed to dissolved oxygen, the bisulfite nucleophile prematurely oxidizes into sulfate (SO₄²⁻)[2]. Because sulfate is a significantly weaker nucleophile, it fails to open the epoxide ring and remains in the solution as a dead-end impurity. Furthermore, thermal stress and alkaline pH drifts induce the disproportionation of bisulfite, compounding the accumulation of sulfates[3].

Causality O2 Oxygen Ingress (Aerobic Conditions) Bisulfite Bisulfite Oxidation (HSO3⁻ → SO4²⁻) O2->Bisulfite pH Alkaline Drift (pH > 8.0) pH->Bisulfite SideRxn Disproportionation Reactions pH->SideRxn Temp Thermal Stress (>100°C) Temp->SideRxn Sulfate Sulfate Impurities Accumulation Bisulfite->Sulfate SideRxn->Sulfate

Logical causality of sulfate impurity formation during synthesis.

II. Troubleshooting FAQs

Q1: Why are sulfate levels high in my crude sodium isethionate despite using high-purity reagents? A1: The most common culprit is atmospheric oxygen dissolved in your aqueous solvent. Even trace amounts of O₂ will rapidly oxidize sodium bisulfite to sodium sulfate before it can react with ethylene oxide[2]. You must transition to a strictly anaerobic workflow by purging your reactor and solvents with high-purity nitrogen (N₂) prior to initiating the reaction[4].

Q2: How does pH influence the formation of sulfate byproducts? A2: The active nucleophile in this reaction is the bisulfite ion (HSO₃⁻). If the pH drops below 4.3, the equilibrium shifts toward sulfur dioxide (SO₂) gas, depleting your reactant. If the pH drifts above 8.0, the system becomes overly alkaline, promoting the disproportionation of sulfur species and leading to elevated sulfate levels[3]. Maintaining a strict pH window of 4.3–6.0 is critical for kinetic efficiency and impurity suppression[2].

Q3: I am using 20 mol% excess ethylene oxide to force the reaction to completion. Could this be causing issues? A3: Yes. While excess EO forces the consumption of bisulfite, historical data shows that utilizing 15–25 mol% excess EO at elevated temperatures (50–70°C) correlates directly with the generation of 2–4 wt% sodium sulfate impurities[3]. This indicates that the excess EO is driving side reactions rather than productive condensation. You should optimize your temperature to ~40°C and use near-stoichiometric ratios[1].

Q4: Can I avoid bisulfite entirely to eliminate the risk of sulfate formation? A4: Alternative pathways do exist, such as the hydrolysis of carbyl sulfate (ethionic anhydride) or sodium vinyl sulfonate with aqueous sodium hydroxide[5]. However, these methods inherently yield sodium sulfate or unreacted sodium hydroxide as direct byproducts, which are exceedingly difficult to separate from the highly water-soluble sodium isethionate[5]. The EO-bisulfite route remains the most viable if parameters are strictly controlled.

III. Process Optimization Data

To successfully scale this synthesis, quantitative control over the reaction environment is non-negotiable. The table below summarizes the causal impact of reaction parameters on the final sulfate yield.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on Sulfate Impurity
Atmosphere Ambient Air (O₂ present)Nitrogen PurgedPrevents premature oxidation of HSO₃⁻ to SO₄²⁻
pH Range > 8.0 (Alkaline drift)4.3 – 6.0Minimizes disproportionation and side-reactions
Temperature > 100°C40°CReduces thermal degradation of the bisulfite nucleophile
EO Excess 15 – 25 mol% excessStoichiometricExcess EO correlates directly with 2–4 wt% sulfate
Purification NoneBa(OH)₂ TreatmentCustomary precipitation reduces final SO₄²⁻ to < 0.1 wt%

IV. Validated Experimental Protocols

Protocol A: Anaerobic Synthesis of Sodium Isethionate with In-line pH Control

Objective: Prevent oxidative and pH-induced sulfate formation during the primary condensation reaction.

  • Reactor Preparation: Charge a continuous stirred-tank reactor (CSTR) with a 35 wt% aqueous solution of sodium hydrogen sulfite (NaHSO₃)[1].

  • Deoxygenation (Critical Step): Purge the reactor headspace and sparge the aqueous solvent with high-purity Nitrogen (N₂) gas for a minimum of 30 minutes to displace all dissolved oxygen[4].

  • Thermal Equilibration: Utilize a thermostatic jacket to heat and stabilize the reactor at exactly 40°C[1].

  • Reagent Introduction: Slowly introduce ethylene oxide (EO) into the reaction vessel. (Caution: EO is highly flammable and toxic; ensure proper engineering controls).

  • Dynamic pH Maintenance (Self-Validating Step): Continuously monitor the pH. Co-feed sulfur dioxide (SO₂) gas as needed to maintain the pH strictly between 4.3 and 6.0[2].

    • Causality: The consumption of bisulfite causes pH fluctuations. Maintaining this acidic-to-neutral window ensures the sulfur species remains predominantly as the active nucleophile (HSO₃⁻).

  • Completion & Dilution: Allow the reaction to proceed for 30 minutes post-EO addition. Dilute with purified water to achieve the desired commercial concentration (typically 57 wt%)[1][6].

Protocol B: Barium-Mediated Sulfate Precipitation

Objective: A downstream remediation workflow to remove existing sulfate impurities from crude batches.

Workflow N1 Sodium Bisulfite (NaHSO3) N3 Condensation Reaction (pH 4.3-6.0, 40°C) N1->N3 N2 Ethylene Oxide (C2H4O) N2->N3 N4 Crude Sodium Isethionate (Contains SO4²⁻) N3->N4 Side reactions N5 Barium Hydroxide Treatment N4->N5 N6 BaSO4 Precipitation & Filtration N5->N6 N7 High-Purity Sodium Isethionate N6->N7 Filtrate

Workflow for sodium isethionate synthesis and sulfate impurity removal.

  • Quantification (Self-Validating Step): Assay the crude sodium isethionate solution via ion chromatography to determine the exact molar concentration of sulfate (SO₄²⁻) impurities.

    • Causality: Adding arbitrary amounts of Ba(OH)₂ risks introducing toxic barium impurities into the final product. Exact stoichiometric matching ensures complete precipitation without residual barium.

  • Reagent Addition: Heat the aqueous solution to 50°C to reduce viscosity. Slowly add the calculated stoichiometric amount of Barium hydroxide (Ba(OH)₂)[3].

  • Precipitation: Stir the mixture continuously for 60 minutes. The barium cations will react with sulfate anions to form a dense, white precipitate of Barium sulfate (BaSO₄), driven by its exceptionally low solubility product[3].

  • Filtration: Pass the suspension through a sub-micron filter (e.g., 0.45 µm PTFE membrane) under vacuum to separate the BaSO₄ precipitate.

  • Recovery: Collect the filtrate. The resulting purified sodium isethionate product will contain <0.1% by weight sodium sulfate[3].

References

  • Vulcanchem:Sodium isethionate - 1562-00-1: Synthesis and Production.
  • US EPA:Ethanesulfonic acid, 2-hydroxy- monosodium salt; Test Plan.
  • Grokipedia:Sodium 2-hydroxyethyl sulfonate.
  • US Patent 3243454A:Process of preparing alkali metal isethionates.
  • CN Patent 113372247A:Preparation method of sodium isethionate.
  • US Patent 2820818A:Preparation of salts of hydroxy aliphatic sulfonic acids.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 2-Hydroxyethanesulfonate vs. Methanesulfonate for Drug Formulation Stability

In the intricate process of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence the drug's solubility, manufactur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate process of drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence the drug's solubility, manufacturability, and, most importantly, its stability.[1][2] An optimal salt form can enhance the therapeutic efficacy and shelf-life of a drug product, while a suboptimal choice can lead to unforeseen challenges in formulation and storage.[3] Among the myriad of available counterions, 2-hydroxyethanesulfonate (commonly known as isethionate) and methanesulfonate (mesylate) are two frequently employed options for basic drug molecules. This guide provides an in-depth technical comparison of these two counterions, offering experimental insights and data to aid researchers, scientists, and drug development professionals in making informed decisions for their formulation strategies.

Unveiling the Counterions: A Physicochemical Showdown

The stability of a drug salt is intrinsically linked to the physicochemical properties of its constituent ions.[4] A thorough understanding of the counterion's characteristics is therefore paramount.

Chemical Structures at a Glance

A visual representation of the isethionate and mesylate anions is essential for appreciating their structural differences, which underpin their varying properties.

G cluster_isethionate 2-Hydroxyethanesulfonate (Isethionate) cluster_mesylate Methanesulfonate (Mesylate) Isethionate_img Isethionate_formula C₂H₅O₄S⁻ Mesylate_img Mesylate_formula CH₃O₃S⁻

Caption: Chemical structures of isethionate and mesylate anions.

The key structural differentiator is the presence of a hydroxyl group in the isethionate molecule, which is absent in the mesylate anion. This seemingly minor difference has significant implications for properties like hygroscopicity and solubility.

Acidity and its Impact on Salt Stability

The strength of the acid from which the counterion is derived, quantified by its pKa, is a critical factor in salt formation and stability. A significant pKa difference (generally recommended to be at least 2-3 units) between the basic API and the acidic counterion is necessary for the formation of a stable salt.[5]

Methanesulfonic acid and isethionic acid are both strong acids, ensuring a robust ionic bond with a basic API. This minimizes the risk of salt disproportionation, where the salt reverts to the free base form, a phenomenon that can compromise the stability and performance of the drug product.[6]

CounterionParent AcidpKa of Parent Acid
Methanesulfonate (Mesylate) Methanesulfonic Acid~ -1.9[7][8][9]
2-Hydroxyethanesulfonate (Isethionate) Isethionic Acid~ -1.4 to 1.39 (predicted)[1][10][11][12][13]

The strong acidic nature of both parent acids makes them excellent choices for forming stable salts with weakly basic APIs.

Hygroscopicity: The Double-Edged Sword

Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, is a critical parameter in drug formulation.[9][14] Excessive moisture uptake can lead to physical changes like caking and deliquescence, as well as chemical degradation through hydrolysis.[2][3]

The presence of the hydroxyl group in the isethionate anion can, in some cases, lead to a higher propensity for water absorption compared to the more hydrophobic methyl group in mesylate. However, this is not a universal rule and is highly dependent on the crystal lattice of the specific drug salt.[4] While low hygroscopicity is generally preferred, a well-defined and stable hydrate form can sometimes be more desirable than an anhydrous form with erratic moisture sorption behavior.[2]

Solubility Enhancement: A Primary Goal of Salt Formation

One of the primary reasons for forming a salt is to improve the aqueous solubility of a poorly soluble API.[15] Both mesylate and isethionate are known to significantly enhance the solubility of basic drugs.[16][17] In some instances, mesylate salts have been reported to yield higher solubility compared to other common salt forms like hydrochloride.[17] The choice between isethionate and mesylate for solubility enhancement will ultimately depend on the specific API and the desired dissolution profile.

The Stability Equation: Isethionate vs. Mesylate in Practice

A key factor influencing the stability of a drug in a solid dosage form is the microenvironment pH created by the salt and excipients.[12] The salt of a strong acid and a weak base will create an acidic microenvironment. The stability of an API that is susceptible to hydrolysis can be significantly influenced by this localized pH.

For instance, a study on an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist, which is most stable at a pH of approximately 4, compared the stability of its mesylate and acetate salt forms.[12] The mesylate salt, being derived from a stronger acid than acetic acid, was found to provide a lower microenvironment pH, closer to the pH of maximum stability for the drug.[12] This resulted in a more stable drug product with the mesylate salt, even without the need for additional pH modifiers that were necessary for the acetate salt formulation.[12]

This case study underscores a critical principle: the choice of the counterion can be a strategic tool to control the microenvironment pH and thereby enhance the stability of pH-sensitive APIs. Given that both methanesulfonic acid and isethionic acid are strong acids, both mesylate and isethionate salts are expected to create an acidic microenvironment. The subtle difference in their pKa values could potentially lead to slight variations in this microenvironment pH, which might be significant for highly sensitive APIs.

Manufacturing and Formulation Considerations

The synthesis of both mesylate and isethionate salts is generally straightforward. Mesylate salts are typically prepared by reacting an alcohol with methanesulfonyl chloride in the presence of a base.[16] Isethionate salts can be synthesized through various routes, including the reaction of ethylene oxide with a bisulfite salt.[2] The choice between the two may also be influenced by factors such as the cost and availability of the starting materials, and the potential for the formation of process-related impurities.

Experimental Protocols for Stability Assessment

To rigorously compare the stability of different salt forms, a well-designed experimental plan is essential. This should include both forced degradation studies and long-term stability testing as per the guidelines from the International Council for Harmonisation (ICH).

A Workflow for Salt Selection and Stability Testing

The following diagram illustrates a logical workflow for selecting and evaluating the stability of a pharmaceutical salt.

G API Ionizable API Salt_Screening Salt Screening (Isethionate, Mesylate, etc.) API->Salt_Screening Physicochemical_Characterization Physicochemical Characterization (Solubility, Hygroscopicity, pKa) Salt_Screening->Physicochemical_Characterization Forced_Degradation Forced Degradation Studies Physicochemical_Characterization->Forced_Degradation Long_Term_Stability Long-Term Stability Studies (ICH Conditions) Forced_Degradation->Long_Term_Stability Lead_Salt_Selection Lead Salt Selection Long_Term_Stability->Lead_Salt_Selection Formulation_Development Formulation Development Lead_Salt_Selection->Formulation_Development

Sources

Comparative

A Senior Application Scientist's Guide: Choosing Between Isethionate and Gluconate for Intracellular Solutions in Electrophysiology

In the precise world of electrophysiology, the composition of the intracellular (pipette) solution is as critical as the cell type under investigation. The choice of the primary anion is a foundational decision that dict...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the precise world of electrophysiology, the composition of the intracellular (pipette) solution is as critical as the cell type under investigation. The choice of the primary anion is a foundational decision that dictates the experimental conditions and can profoundly influence the data obtained. Among the most common substitutes for intracellular chloride (Cl⁻) are gluconate and isethionate. This guide provides an in-depth comparison of these two "impermeable" anions, offering the rationale behind their use, their potential pitfalls, and a framework for making an informed choice for your specific research application.

The Rationale for Chloride Substitution

In most mature neurons, the intracellular Cl⁻ concentration is low, maintained by transporters like KCC2.[1] This establishes a hyperpolarized equilibrium potential for Cl⁻ (ECl) compared to the resting membrane potential. Consequently, the activation of GABA-A or glycine receptors leads to Cl⁻ influx and hyperpolarization, the basis of synaptic inhibition.[2]

However, to study these inhibitory currents or to isolate other conductances, electrophysiologists often need to manipulate ECl. Using a high-chloride pipette solution, for instance, can make GABAergic currents larger and inward at typical holding potentials, but this is a non-physiological condition.[3][4] To maintain a physiological Cl⁻ gradient while preserving osmotic balance, the bulk of intracellular Cl⁻ is replaced with a large, supposedly inert anion that is too large to pass through GABA-A or glycine receptor pores. This is where gluconate and isethionate enter the picture.

Deep Dive: Gluconate (C₆H₁₁O₇⁻)

Potassium gluconate (K-gluconate) is arguably the most widely used salt for intracellular solutions in patch-clamp recordings.[5][6][7] Its popularity stems from its ability to effectively mimic the low intracellular chloride environment, allowing researchers to study neuronal firing properties and synaptic transmission under near-physiological conditions.[4]

Primary Use Cases:

  • Current-clamp recordings: Ideal for studying action potential firing patterns and resting membrane properties.[8]

  • Studying inhibitory currents: By setting a low pipette [Cl⁻], GABA-A receptor-mediated currents can be observed as outward (hyperpolarizing) currents at potentials above ECl.[4]

The Hidden Variable: Divalent Cation Chelation A critical, and often underestimated, property of gluconate is its ability to chelate divalent cations, particularly calcium (Ca²⁺).[9][10] While this is a low-affinity interaction, the high concentration of gluconate (often >100 mM) in a typical pipette solution means it can act as a significant Ca²⁺ buffer.[9]

This has profound experimental implications:

  • Neurotransmitter Release: In presynaptic terminals, gluconate can buffer Ca²⁺ influx, potentially reducing the efficiency of Ca²⁺-dependent vesicle release.[9]

  • Ca²⁺-activated Channels: The activity of channels like SK and BK channels, which are gated by intracellular Ca²⁺, can be dampened.

  • Cellular Signaling: Any Ca²⁺-dependent signaling cascade could be inadvertently affected.

Furthermore, some studies suggest that intracellular gluconate can have other off-target effects, such as blocking certain K⁺ channels, inhibiting CLC-3 chloride channels, and potentially precipitating in the pipette tip, leading to increased access resistance.[10][11]

Deep Dive: Isethionate (C₂H₅O₄S⁻)

Isethionate is another large anion used as a chloride substitute. While less common than gluconate, it presents a compelling alternative, primarily due to its more "inert" nature.

Primary Use Cases:

  • Minimizing Divalent Chelation: Isethionate is often chosen when the experiment is sensitive to intracellular Ca²⁺ buffering. Studies have demonstrated its utility in preserving cellular processes that gluconate might disrupt.

  • Chloride Substitution Studies: It has been used effectively in studies to replace extracellular chloride to investigate the ionic dependence of various processes without the confounding effects of Ca²⁺ chelation.[12]

Potential Drawbacks: While considered more inert, no substitute is perfect. The primary drawback is the relative lack of extensive characterization compared to gluconate. Researchers should remain aware of potential, uncharacterized effects on the specific channels or pathways they are studying.

Head-to-Head Comparison: Isethionate vs. Gluconate

To facilitate a direct comparison, the key properties and their implications are summarized below.

FeatureGluconateIsethionateSignificance for Electrophysiology
Primary Use General-purpose Cl⁻ substitute for current-clamp and synaptic studies.[5][8]Cl⁻ substitute where Ca²⁺-dependent processes are critical.[12]The choice depends on the sensitivity of the experimental question to intracellular Ca²⁺.
Ca²⁺ Chelation Yes, low-affinity but significant at high concentrations.[9][10]Generally considered negligible or significantly less than gluconate.Gluconate may alter Ca²⁺-dependent channel activity and neurotransmitter release.[9]
Known Off-Target Effects Can block some K⁺ channels, CLC-3 channels, and affect some kinases.[10][11][13]Less characterized, but generally considered more inert.Researchers must be aware of potential artifacts. Gluconate may suppress seizure activity in developing brains by inhibiting CLC-3 channels.[11]
Ionic Mobility Lower than Cl⁻.Lower than Cl⁻, but relative mobility to gluconate is a key factor.Differences in mobility contribute to the Liquid Junction Potential (LJP).
Liquid Junction Potential (LJP) Generates a significant LJP (typically ~10-16 mV).[3][14][15]Also generates an LJP, the magnitude of which must be calculated or measured.This is a critical source of voltage error that must be corrected for accurate membrane potential measurement.

Decision-Making Workflow

The choice between these two anions is not arbitrary; it is a critical experimental parameter. The following diagram outlines a logical workflow to guide your decision.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start What is the primary goal of the experiment? q_firing Studying intrinsic firing properties or general synaptic transmission? start->q_firing q_ca_sensitive Investigating Ca²⁺-dependent channels, release machinery, or signaling? start->q_ca_sensitive ans_gluconate Is minor Ca²⁺ buffering acceptable? q_firing->ans_gluconate ans_isethionate Is minimizing Ca²⁺ buffering critical? q_ca_sensitive->ans_isethionate rec_gluconate Use Gluconate ans_gluconate->rec_gluconate rec_isethionate Use Isethionate ans_isethionate->rec_isethionate check_l_glu Calculate & Correct for LJP (~10-16 mV) rec_gluconate->check_l_glu check_off_target Consider known off-target effects rec_gluconate->check_off_target check_l_ise Calculate & Correct for LJP rec_isethionate->check_l_ise

Caption: Decision workflow for selecting an internal anion.

The Non-Negotiable: Liquid Junction Potential (LJP)

When the ionic composition of the pipette solution differs from the external solution, a voltage offset called the Liquid Junction Potential (LJP) develops at the tip of the pipette.[14] This occurs because ions with different mobilities (e.g., K⁺ vs. gluconate⁻) diffuse across the interface at different rates.[14][16]

For a typical K-gluconate internal solution and standard ACSF, the LJP is often in the range of +10 to +16 mV.[14][15] This means that when your amplifier reads a holding potential of -70 mV, the actual membrane potential of the cell is closer to -80 or -86 mV. This is a significant error that can lead to misinterpretation of voltage-dependent channel kinetics and driving forces.

It is imperative to calculate the LJP for your specific solutions and correct all reported voltage values accordingly. LJP calculators are readily available online (e.g., as part of pCLAMP software or standalone applications).[17]

Experimental Protocol: Preparing a Standard K-Gluconate Internal Solution

This protocol describes the preparation of 100 mL of a standard K-gluconate-based intracellular solution. The principles are directly applicable to preparing an isethionate-based solution by substituting potassium isethionate.

Materials:

  • Potassium Gluconate (K-Gluconate)

  • KCl

  • HEPES

  • EGTA

  • MgCl₂

  • Mg-ATP or Na₂-ATP

  • Na-GTP or Li-GTP

  • 1M KOH solution for pH adjustment

  • Ultrapure water

  • Osmometer

  • pH meter

  • 0.22 µm syringe filters

Step-by-Step Methodology:

  • Initial Preparation: Start with approximately 80 mL of ultrapure water in a sterile beaker with a stir bar.

  • Dissolve Major Salts: Add the main salts (e.g., K-Gluconate, KCl, MgCl₂, HEPES) to the water while stirring.[18] Allow them to dissolve completely.

  • Add Chelators: Add EGTA. Note that chelators like EGTA or BAPTA may not fully dissolve until the pH is adjusted.[19]

  • pH Adjustment: Carefully adjust the pH to the desired value (typically 7.2-7.3) using the 1M KOH solution.[18][20] Monitor the pH continuously. This step is crucial as it will also help dissolve any remaining EGTA.

  • Bring to Volume: Once the pH is stable, transfer the solution to a 100 mL volumetric flask and add ultrapure water to reach the final volume.

  • Osmolarity Check: Measure the osmolarity using an osmometer. A typical target is ~290 mOsm, which should be slightly lower (~10-15 mOsm) than your external ACSF to promote good seal formation.[18][21] Adjust with ultrapure water (to lower) or a small amount of K-Gluconate (to raise) as needed.

  • Aliquot and Store: Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.[21]

  • Energy Molecules (Critical Step): ATP and GTP are prone to hydrolysis.[22] It is best practice to prepare the base solution, aliquot it into single-use tubes (e.g., 1 mL), and freeze at -20°C.[18][21][22] On the day of the experiment, thaw a single aliquot and add the ATP and GTP from a concentrated stock solution or as fresh powder to achieve the final desired concentration. Keep the final solution on ice throughout the experiment.[18][22]

Conclusion and Recommendations

The choice between isethionate and gluconate is a critical decision that hinges on the specific biological question being asked.

  • For general-purpose recordings of neuronal firing, resting properties, and many standard synaptic physiology experiments, gluconate is a well-established and acceptable choice, provided the researcher is aware of its Ca²⁺ buffering properties and corrects for the LJP.

  • When studying Ca²⁺-dependent processes , such as the modulation of Ca²⁺-activated ion channels, presynaptic release mechanisms, or specific intracellular signaling cascades, isethionate is the more prudent choice to minimize potential artifacts from divalent cation chelation.

Regardless of the anion chosen, meticulous preparation of the internal solution and, most importantly, the calculation and correction for the liquid junction potential are cornerstones of rigorous and reproducible electrophysiology.

References

  • How to prepare internal solution for patch clamp? ResearchGate. [Link]

  • patch-clamp-protocol-final.pdf . Scientifica. [Link]

  • #LabHacks: 14 sharp tips for patch clamping . Scientifica. [Link]

  • Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method . The Journal of Physiology. [Link]

  • Whole-cell Patch-clamp Recordings in Brain Slices . RE-Place. [Link]

  • Electrophysiology: What goes on the inside? Scientifica. [Link]

  • Local Impermeant Anions Establish the Neuronal Chloride Concentration . eNeuro. [Link]

  • Anion transport and GABA signaling . Frontiers in Cellular Neuroscience. [Link]

  • Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity . Journal of Biochemical and Biophysical Methods. [Link]

  • Liquid junction potentials corrections in patch clamp - HELP? ResearchGate. [Link]

  • Ionic Requirements for Neurotoxic Effects of Excitatory Amino Acid Analogues in Rat Cerebellar Slices . Journal of Neurochemistry. [Link]

  • Patch Clamp Internal Solutions . SWHarden.com. [Link]

  • Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice . STAR Protocols. [Link]

  • Intracellular Chloride Ions Regulate the Time Course of GABA-Mediated Inhibitory Synaptic Transmission . The Journal of Neuroscience. [Link]

  • Liquid Junction Potential Corrections . School of Biomedical Sciences, The University of Queensland. [Link]

  • Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by δ subunit-containing GABAA receptors . Proceedings of the National Academy of Sciences. [Link]

  • Modulation of tonic GABA currents by anion channel and connexin hemichannel antagonists . Neuroscience Letters. [Link]

  • LJP Theory and Correction . SWHarden.com. [Link]

  • Correction for liquid junction potentials in patch clamp experiments . Methods in Enzymology. [Link]

  • Adjusting for the liquid junction potential . Molecular Devices. [Link]

  • High Intracellular Cl− Concentrations Depress G-Protein-Modulated Ionic Conductances . The Journal of Neuroscience. [Link]

  • Potential Use of Gluconate in Cancer Therapy . Frontiers in Oncology. [Link]

  • Gluconate suppresses seizure activity in developing brains by inhibiting CLC-3 chloride channels . Journal of Biomedical Science. [Link]

  • What is the theory behind the components of the solutions within the recording electrode? ResearchGate. [Link]

  • Studying Synaptic Connectivity and Strength with Optogenetics and Patch-Clamp Electrophysiology . Methods and Protocols. [Link]

Sources

Validation

Comparative Guide: Hygroscopicity of 2-Hydroxyethanesulfonate vs. Hydrochloride Salts in Drug Development

Executive Summary In the pharmaceutical development of weakly basic Active Pharmaceutical Ingredients (APIs), salt screening is a critical path to overcoming poor aqueous solubility. Historically, hydrochloride (HCl) sal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical development of weakly basic Active Pharmaceutical Ingredients (APIs), salt screening is a critical path to overcoming poor aqueous solubility. Historically, hydrochloride (HCl) salts have been the default choice, accounting for nearly half of all approved basic drug salts due to the low pKa​ of hydrochloric acid [3]. However, HCl salts frequently exhibit severe liabilities in solid-state stability, most notably high hygroscopicity and the induction of a highly acidic microenvironment upon moisture absorption.

This guide provides an objective, data-driven comparison between standard hydrochloride salts and 2-hydroxyethanesulfonate (isethionate) salts. By examining the mechanistic causality behind their solid-state behaviors, this guide demonstrates why isethionate is increasingly selected as a premium counterion to balance high thermodynamic solubility with superior resistance to moisture uptake.

Mechanistic Causality: Why Counterion Selection Dictates Hygroscopicity

To understand the difference in moisture sorption between these two salts, we must look beyond bulk properties and analyze their crystal lattice thermodynamics and ionic geometries.

The Hydrochloride Liability: Ion Channeling and Charge Density

The chloride ion ( Cl− ) is a small, spherical, and highly electronegative monoatomic anion. When paired with a bulky, complex API cation, the resulting crystal lattice often contains structural voids or "channels." Because of the high charge density of the chloride ion, these surfaces are highly polar. Atmospheric water molecules easily penetrate these channels, driven by the thermodynamic favorability of hydrating the chloride ion. Furthermore, when an HCl salt absorbs moisture, the loosely bound water creates a microenvironmental pH that is extremely low. This localized acidity can catalyze the hydrolysis of acid-labile APIs and lead to excipient incompatibility [3].

The Isethionate Advantage: Hydrophobic Barriers and H-Bonding Networks

Isethionate ( HO−CH2​−CH2​−SO3−​ ) is an organic sulfonate. Its unique physicochemical behavior stems from its bifunctional structure:

  • The Sulfonate Head ( SO3−​ ): Provides the strong ionic interaction necessary to heavily depress the melting point of the crystal lattice relative to the free base, ensuring massive gains in aqueous solubility.

  • The Ethyl Chain ( −CH2​−CH2​− ): Acts as a localized hydrophobic barrier. In the solid state, these aliphatic carbon chains orient to disrupt the continuous polar channels that water molecules would otherwise exploit.

  • The Terminal Hydroxyl ( HO− ): Participates in strong, highly ordered intermolecular hydrogen bonding within the crystal lattice. By satisfying hydrogen bond donors/acceptors internally, the lattice presents fewer "open" sites for atmospheric moisture to bind, rendering the salt non-hygroscopic or only slightly hygroscopic.

Empirical Comparison: A Case Study in CDK4 Inhibitors

The theoretical advantages of isethionate over hydrochloride are heavily validated in empirical drug development. A definitive benchmark is found in the development of selective CDK4 inhibitors, where the free base exhibited virtually no bioavailability due to an aqueous solubility of just 9 µg/mL [1].

While both the di-HCl salt and the mono-isethionate salt achieved the required >20,000-fold increase in solubility, their hygroscopic profiles diverged completely. The di-HCl salt was highly deliquescent, absorbing >2% of its mass even at a severely restricted 10% Relative Humidity (RH), making it impossible to formulate into a stable solid oral dosage form [1]. The isethionate salt maintained the solubility gains while resisting moisture uptake.

Quantitative Data Summary
Compound FormAqueous Solubility (mg/mL)Hygroscopicity (DVS Mass % Uptake)Solid-State Stability & Processing
Free Base 0.009< 0.1% at 80% RHExcellent stability, but unviable bioavailability.
Mono-HCl Salt ~5.0> 2.0% at 80% RHMarginally hygroscopic; partially crystalline, poor scale-up [1].
Di-HCl Salt > 100.0> 2.0% at 10% RH Highly hygroscopic; deliquescent. Unsuitable for solid dose [1].
Mono-Isethionate 213.0< 1.0% at 80% RHNon/slightly hygroscopic; highly crystalline, excellent scale-up [1].

Experimental Workflows: Self-Validating Protocols

To objectively replicate these findings, researchers must employ rigorous, self-validating analytical protocols. Below are the definitive methodologies for evaluating the solubility-hygroscopicity trade-off.

Protocol A: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

DVS is the gold standard for quantifying moisture sorption kinetics. This protocol ensures that equilibrium is reached at each humidity step, preventing the underestimation of moisture uptake.

  • Sample Preparation: Accurately weigh 10–20 mg of the crystalline salt (HCl or Isethionate) into a tared quartz sample pan.

  • Initial Drying Phase: Equilibrate the sample at 25°C and 0% RH with a dry nitrogen carrier gas (200 mL/min) until the rate of mass change ( dm/dt ) is less than 0.002% per minute for at least 10 minutes. Record this as the baseline dry mass ( m0​ ).

  • Sorption Cycle: Increase the RH from 0% to 90% in 10% increments.

    • Critical Control: Do not advance to the next RH step until the dm/dt criterion (< 0.002% / min) is met, or a maximum step time of 360 minutes elapses.

  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% increments using the same equilibrium criteria.

  • Hysteresis Analysis: Plot the sorption and desorption isotherms. A gap between the curves (hysteresis) indicates bulk absorption or hydrate formation, common in HCl salts [2].

  • Post-DVS Validation: Immediately analyze the recovered sample via Powder X-Ray Diffraction (PXRD) to verify that no moisture-induced polymorphic transformations occurred.

Protocol B: Thermodynamic Aqueous Solubility & Microenvironmental pH

Unlike kinetic solubility, this protocol measures the true equilibrium solubility and the resulting pH, which dictates formulation compatibility.

  • Equilibration: Add an excess amount of the salt (e.g., 300 mg) to 1.0 mL of HPLC-grade water in a sealed glass vial.

  • Agitation: Shake the suspension on an orbital shaker at 300 RPM at exactly 25.0°C ± 0.1°C for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to saturate the filter).

  • Quantification: Dilute the filtrate appropriately and quantify the API concentration using a validated HPLC-UV method.

  • pH Measurement: Measure the pH of the saturated supernatant. Note: HCl salts often yield a pH < 2.0, whereas isethionate salts typically yield a milder pH of 4.0–5.5, which is vastly superior for excipient compatibility.

Decision Workflow Visualization

The following diagram illustrates the logical pathway a formulation scientist should take when evaluating these two counterions.

SaltSelection Start Target API (Weak Base) Poor Aqueous Solubility SaltScreen Primary Salt Screen (HCl vs. Isethionate) Start->SaltScreen HCl Hydrochloride (HCl) Salt High Solubility Achieved SaltScreen->HCl Isethionate Isethionate Salt High Solubility Achieved SaltScreen->Isethionate DVS Dynamic Vapor Sorption (DVS) Moisture Uptake Analysis HCl->DVS Isethionate->DVS FailHCl Fail: High Hygroscopicity (>2% at low RH) & Low pH DVS->FailHCl Cl- Ion Channeling PassIsethionate Pass: Low Hygroscopicity Stable Crystal Lattice DVS->PassIsethionate Internal H-Bonding Formulation Proceed to Solid Oral Dosage Formulation PassIsethionate->Formulation

Workflow comparing HCl and Isethionate salts via DVS for solid dosage formulation.

Conclusion

While hydrochloride remains the most accessible and cost-effective counterion for basic APIs, its utility is frequently bottlenecked by aggressive hygroscopicity and the creation of acidic microenvironments that threaten solid-state stability [2].

2-Hydroxyethanesulfonate (isethionate) provides a highly engineered alternative. By leveraging an aliphatic chain to create a hydrophobic barrier and a terminal hydroxyl group to satisfy internal crystal lattice hydrogen bonding, isethionate salts decouple the traditional relationship between high aqueous solubility and high moisture uptake. For APIs destined for solid oral dosage forms—especially those that are acid-labile or prone to deliquescence—isethionate represents a superior, scientifically sound selection.

References

  • Google Patents.
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Organic Process Research & Development - ACS Publications. URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Molecules (NIH/MDPI). URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxyethanesulfonate

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of chemical logic. 2-Hydroxyethanesulfonate (commonly known as Sodium Isethionate, CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of chemical logic. 2-Hydroxyethanesulfonate (commonly known as Sodium Isethionate, CAS 1562-00-1) is a highly polar, hydrophilic intermediate widely used in the synthesis of isethionate surfactants for drug delivery vehicles and cosmetic formulations[1][2].

While celebrated for its mildness in final commercial products, handling the raw, concentrated material—either as a free-flowing solid or a 56% aqueous solution—presents specific occupational hazards[3]. This guide provides definitive operational and safety protocols for handling this compound, grounded entirely in its physicochemical properties.

Part 1: Physicochemical & Toxicological Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the compound's behavior. 2-Hydroxyethanesulfonate is hygroscopic and acts as a mild to moderate irritant[3]. Because it is a surfactant precursor, it has an inherent ability to interact with lipid membranes. This explains its primary hazard: defatting and irritating the stratum corneum upon prolonged skin contact, and causing serious eye irritation[4][5].

Table 1: Quantitative Hazard and Property Data

ParameterValueSource
CAS Number 1562-00-1[1]
Molecular Weight 148.11 g/mol [3]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[3],[5]
LD50 Oral (Rat) > 5000 mg/kg[6]
Aquatic Toxicity (LC50) > 100 mg/L (96h, Danio rerio)[4]
Storage Conditions Cool, dry, well-ventilated; tightly closed to prevent moisture[2]

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the compound's physical state and its mechanism of physiological interaction.

  • Ocular Protection:

    • Requirement: Tightly fitting chemical safety goggles. If handling large volumes of the aqueous solution where splashing is a risk, an 8-inch minimum face shield is mandatory.

    • Causality: The compound causes serious eye irritation (Category 2A)[5]. Its surfactant properties allow it to rapidly lower the surface tension of the tear film, leading to accelerated penetration into the corneal epithelium. Standard safety glasses with side shields are insufficient against fine dust or aerosolized droplets.

  • Dermal Protection:

    • Requirement: Impervious gloves (Nitrile or Neoprene) and a standard laboratory coat[3].

    • Causality: While not highly corrosive, the concentrated salt disrupts the skin's natural lipid barrier. Nitrile provides a robust, non-porous barrier that prevents the hygroscopic powder from drawing moisture from the skin, which would otherwise lead to contact dermatitis.

  • Respiratory Protection:

    • Requirement: NIOSH-approved N95 or P100 particulate respirator when handling the solid powder outside of a containment hood[3].

    • Causality: The solid form can generate fine dust. Inhalation of these particulates causes respiratory tract irritation (H335)[3]. The high water solubility of the compound means it will rapidly dissolve in the mucosal lining of the respiratory tract, causing localized osmotic stress and irritation.

Part 3: Standard Operating Procedure: Handling & Dispensing

The following is a self-validating protocol designed to mitigate exposure during daily operations.

  • Environmental Preparation: Conduct all weighing and dispensing of the solid powder within a certified Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood[3]. This engineering control is the primary defense against dust inhalation.

  • Equipment Verification: Ensure all spatulas and weighing boats are completely dry. Due to the compound's hygroscopic nature, ambient moisture will cause the powder to clump, leading to inaccurate measurements and an increased risk of spillage[3].

  • Dispensing: Use anti-static weighing boats. The powder can accumulate static charge, causing it to aerosolize or cling to gloves when transferred.

  • Sealing: Immediately reseal the primary container. Purge the headspace with dry nitrogen or argon if the material will be stored for extended periods to prevent moisture ingress and subsequent degradation[2][5].

Part 4: Spill Response & Environmental Containment

Spill response must be tailored to the physical state of the material. Introduction of water to a solid spill will create a slippery, concentrated surfactant slick that is significantly harder to contain.

SpillResponse N1 Spill Detected Evacuate Immediate Area N2 Assess Material State (Solid Powder vs. Aqueous) N1->N2 N3 Don Maximum PPE (N95/P100, Nitrile, Goggles) N2->N3 N4 Solid: Dry Sweep Avoid Dust Generation N3->N4 Solid N5 Liquid: Inert Absorbent (Sand/Vermiculite) N3->N5 Liquid N6 Collect in Sealed Hazardous Waste Container N4->N6 N5->N6 N7 Decontaminate Surface (Soap & Water Wash) N6->N7

Workflow for 2-Hydroxyethanesulfonate spill containment and decontamination.

Step-by-Step Spill Response:

  • Isolate & Assess: Evacuate non-essential personnel. Determine if the spill is the solid powder or the aqueous solution.

  • Containment (Solid): Do NOT use water initially. Use a dedicated chemical spill brush to gently sweep the powder into a pile, minimizing dust generation[7].

  • Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[3].

  • Collection: Transfer the absorbed material or swept powder into a heavy-duty, sealable hazardous waste container using non-sparking tools[4].

  • Decontamination: Only after the bulk material is removed should you wash the area with copious amounts of soap and water to remove the residual surfactant film[7].

Part 5: Disposal Plan

While 2-Hydroxyethanesulfonate is ultimately biodegradable, concentrated raw material must never be discharged into the municipal sewer or local waterways.

  • Aqueous Waste: Collect in designated, clearly labeled aqueous waste carboys. Ensure the pH is documented, as the solution can be strongly acidic[2].

  • Solid Waste: Dispose of contaminated packaging, gloves, and spill cleanup materials as hazardous chemical waste.

  • Regulatory Handoff: Offer surplus and non-recyclable solutions to a licensed professional waste disposal service. The material is typically destroyed via controlled incineration with flue gas scrubbing to neutralize the sulfur oxides (SOx) generated during combustion[4].

References

  • ChemicalBull. "2-Hydroxyethanesulfonic Acid Sodium Salt - Material Safety Data Sheet (MSDS).
  • Ataman Kimya. "SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE).
  • Pfaltz & Bauer. "SAFETY DATA SHEET - 2-Hydroxyethanesulfonic acid sodium salt.
  • Ataman Kimya. "SODIUM 2-HYDROXYETHANESULFONATE.
  • ChemicalBook. "Sodium isethionate - Safety Data Sheet.
  • Spectrum Chemical (TCI America). "2-Hydroxyethanesulfonate SDS.
  • Cole-Parmer. "Material Safety Data Sheet - Isethionic acid, sodium salt, 98%.
  • SpheraCloud. "Safety Data Sheet - Chemical Management.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethanesulfonate
Reactant of Route 2
2-Hydroxyethanesulfonate
© Copyright 2026 BenchChem. All Rights Reserved.